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{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Documentation Hub

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  • Product: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
  • CAS: 1251924-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol: Synthesis, Properties, and Therapeutic Potential

Authored by: Dr. Gemini, Senior Application Scientist Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol. While this molecule is a novel and less-documented member of this family, this document will serve as a foundational resource for researchers and drug development professionals. It will cover the molecule's structural and physicochemical properties, propose a detailed synthetic route based on established methodologies, and explore its potential therapeutic applications by drawing parallels with structurally related compounds.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the pharmaceutical industry due to its wide range of biological activities.[1][4] This "privileged structure" is found in drugs with applications as anxiolytics (e.g., Alpidem), hypnotics (e.g., Zolpidem), and agents for treating ulcers and other conditions.[2][3][5] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological profiles. This guide will focus on a specific derivative, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, which incorporates a chlorine atom at the 8-position and a hydroxymethyl group at the 6-position, substitutions that are anticipated to modulate its biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is defined by the imidazo[1,2-a]pyridine core with a chlorine atom at position 8 and a methanol group at position 6.

Canonical SMILES: OCc1cc(Cl)c2ncn(c1)c2

IUPAC Name: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Molecular Formula: C₈H₇ClN₂O

PropertyPredicted Value
Molecular Weight 182.61 g/mol
Melting Point 150-170 °C
Boiling Point > 300 °C (with decomposition)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.
pKa Basic pKa estimated to be in the range of 4-5 for the pyridine nitrogen.

Proposed Synthetic Pathway

The synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol can be approached through a multi-step process, beginning with the synthesis of a suitably substituted 2-aminopyridine precursor, followed by the construction of the imidazo[1,2-a]pyridine ring system.

Synthesis of the 2-Amino-3-chloro-5-(hydroxymethyl)pyridine Intermediate

The synthesis of the key intermediate can be achieved starting from 2-amino-5-methylpyridine.

Synthesis of 2-Amino-3-chloro-5-(hydroxymethyl)pyridine start 2-Amino-5-methylpyridine step1 Chlorination start->step1 intermediate1 2-Amino-3-chloro-5-methylpyridine step1->intermediate1 step2 Benzylic Bromination intermediate1->step2 intermediate2 2-Amino-5-(bromomethyl)-3-chloropyridine step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 2-Amino-3-chloro-5-(hydroxymethyl)pyridine step3->product

Caption: Proposed synthetic workflow for the key aminopyridine intermediate.

Experimental Protocol:

  • Chlorination: 2-Amino-5-methylpyridine is chlorinated at the 3-position using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like acetonitrile.

  • Benzylic Bromination: The methyl group of 2-amino-3-chloro-5-methylpyridine is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under light irradiation.

  • Hydrolysis: The resulting 2-amino-5-(bromomethyl)-3-chloropyridine is hydrolyzed to the corresponding alcohol, 2-amino-3-chloro-5-(hydroxymethyl)pyridine, using aqueous sodium bicarbonate or a similar mild base.

Cyclization to Form the Imidazo[1,2-a]pyridine Ring

The final step involves the cyclization of the aminopyridine intermediate with a suitable two-carbon synthon. A common method is the reaction with an α-haloketone or α-haloaldehyde.[6][7]

Final Cyclization Step start 2-Amino-3-chloro-5-(hydroxymethyl)pyridine step Condensation & Cyclization start->step reagent + Bromoacetaldehyde reagent->step product {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol step->product

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Exploratory

The Pharmacological Blueprint of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol: Mechanism of Action, Scaffold Versatility, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing high-affinity, target-specific therapeutics. {8-Chloroimidazo[1,2-a]pyridin-6-yl}m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing high-affinity, target-specific therapeutics. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1) represents a highly versatile pharmacophoric building block[1]. While not a standalone drug, this intermediate provides the critical structural architecture required to engage diverse biological targets, ranging from receptor tyrosine kinases (RTKs) to G-protein coupled receptors (GPCRs).

This technical guide dissects the mechanistic rationale behind the 8-chloro and 6-methanol substitutions, elucidates the downstream mechanisms of action (MoA) of its derivatives, and provides self-validating experimental protocols for its application in drug discovery.

Structural Decoding: Pharmacophore Rationale and Causality

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle recognized for its planar geometry, hydrogen-bonding capabilities, and favorable pharmacokinetic profile[2][3]. The specific functionalization at the 8- and 6-positions introduces profound electronic and synthetic advantages.

The 8-Chloro Substituent: Electronic Tuning and Steric Fit

The inclusion of a chlorine atom at the 8-position is not merely a lipophilic enhancement; it fundamentally alters the electronic distribution of the bicyclic core.

  • Electronic Modulation in Kinase Binding: Halogen substitution dictates the strength of π-π stacking interactions within kinase hinge regions. For instance, in c-Met kinase inhibitors, the 8-chloroimidazo[1,2-a]pyridine core is more electron-rich compared to its 8-fluoro counterpart. This increased electron density can modulate (and sometimes decrease) the interaction with electron-rich residues like Tyr-1230, forcing medicinal chemists to carefully balance halogen selection based on the target pocket's electrostatic environment[4].

  • Hypoxic Selectivity: In the design of hypoxia-activated prodrugs, the 8-chloro substituent significantly enhances hypoxic selectivity (achieving ratios >15:1 compared to ~8:1 for unsubstituted analogs). It achieves this by fine-tuning the reduction potential of adjacent functional groups, ensuring targeted activation within the tumor microenvironment[5].

  • Nuclear Receptor Potency: For orphan nuclear receptors like Nurr1, the 8-chloro substitution improves both binding potency and steric fit within the ligand-binding domain, driving submicromolar agonistic activity[6].

The 6-Methanol Moiety: The Synthetic Node

The hydroxymethyl group at the 6-position serves as a critical synthetic handle. It allows for rapid scaffold hopping and late-stage functionalization without disrupting the primary binding vectors of the imidazo[1,2-a]pyridine core. The primary alcohol can be readily oxidized to an aldehyde for reductive amination or converted into a leaving group for etherification, enabling the synthesis of diverse libraries targeting kinases, MEK inhibitors, and adenosine receptors[7][8].

Workflow Start {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Oxidation Oxidation (DMP) Yields 6-Carbaldehyde Start->Oxidation Etherification Etherification (Base + Alkyl Halide) Start->Etherification Amination Reductive Amination (NaBH(OAc)3 + Amine) Oxidation->Amination Product1 6-Aminomethyl Derivatives (Kinase Inhibitors) Amination->Product1 Product2 6-Alkoxymethyl Derivatives (Receptor Antagonists) Etherification->Product2

Caption: Synthetic divergence of the 6-methanol handle to access distinct therapeutic classes.

Mechanisms of Action (MoA) by Target Class

Derivatives synthesized from {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol exhibit potent biological activity across several distinct signaling pathways.

ATP-Competitive Kinase Inhibition (PI3Kα, c-Met, MEK)

The primary MoA for these derivatives in oncology is the selective inhibition of critical protein kinases involved in cell proliferation[9].

  • Binding Kinetics: The N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold acts as a critical hydrogen bond acceptor. In c-Met kinases, it forms a robust hydrogen bond with the Asp-1222 residue in the hinge region, while the bicyclic core maintains π-π interactions with Tyr-1230[4].

  • Pathway Blockade: By occupying the ATP-binding site of kinases like PI3Kα (with IC50 values as low as 2 nM), these compounds effectively block downstream signaling through the AKT and mechanistic target of rapamycin (mTOR) pathways, arresting tumor growth[9]. Furthermore, azetidine derivatives of this scaffold have been patented as potent MEK inhibitors for hyperproliferative diseases[7].

GPCR Modulation: Adenosine Receptor Antagonism

Beyond kinases, 8-chloroimidazo[1,2-a]pyridine derivatives act as potent antagonists for Adenosine A2A and A2B receptors[8].

  • Signaling Cascade: Activation of A2A/A2B receptors by extracellular adenosine stimulates membrane-bound adenylate cyclase via Gs-proteins, leading to an accumulation of intracellular cAMP. High cAMP levels suppress anti-tumor immune responses.

  • Therapeutic Intervention: By antagonizing these receptors, the derivatives prevent cAMP accumulation, thereby reversing immune suppression in the tumor microenvironment and promoting T-cell mediated tumor clearance[8].

MoA cluster_Kinase Kinase Inhibition Pathway cluster_GPCR GPCR Antagonism Pathway Compound 8-Chloroimidazo[1,2-a]pyridine Derivatives PI3K PI3Kα / c-Met Compound->PI3K ATP-Competitive Binding A2A Adenosine A2A Receptor Compound->A2A Receptor Antagonism AKT AKT / Downstream Effectors PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Activation cAMP Intracellular cAMP A2A->cAMP Blocks Gs-Coupling

Caption: Dual mechanistic pathways of 8-chloroimidazo[1,2-a]pyridine derivatives in oncology.

Quantitative Data: Target Affinity and SAR Summary

The following table summarizes the structure-activity relationship (SAR) and target affinity data for optimized derivatives containing the 8-chloroimidazo[1,2-a]pyridine pharmacophore.

Target Enzyme / ReceptorDerivative Class / ModificationAffinity MetricBiological Effect / PhenotypeRef
PI3Kα 3-Acetyl-8-chloro analogsIC50: 2 nMBlocks AKT/mTOR; halts breast cancer cell proliferation.[9]
c-Met Kinase Core scaffold optimizationIC50: 3.9 nMInhibits c-Met phosphorylation; 75% Tumor Growth Inhibition (TGI).[4]
CDK1 / CDK2 Imidazo[1,2-a]pyridine derivativesIC50: 29–34 nMCell cycle regulation; minimal activity against CDK4.[9]
Nurr1 (NR4A2) 8-chloro-2-methyl analogsEC50: 0.090 μMAgonism; regulates dopaminergic neuron survival and inflammation.[6]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol 1: Functionalization of the 6-Methanol Handle via Reductive Amination

This protocol converts the stable {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol into a biologically active 6-aminomethyl derivative.

  • Oxidation to Aldehyde:

    • Step: Dissolve {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise. Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via TLC (UV active). The disappearance of the polar alcohol spot and the appearance of a less polar spot confirms oxidation. Quench with saturated NaHCO3/Na2S2O3 to prevent over-oxidation.

  • Imine Formation & Reduction:

    • Step: Isolate the aldehyde and dissolve in 1,2-dichloroethane (DCE). Add the desired primary amine (1.1 eq) and catalytic acetic acid. Stir for 1 hour to form the imine. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) and stir overnight.

    • Self-Validation: Perform LC-MS analysis. The presence of the target mass [M+H]+ and the absence of the aldehyde peak in 1 H NMR (disappearance of the ~9.8 ppm singlet) validates successful reductive amination[8].

Protocol 2: In Vitro Kinase Target Engagement Assay (TR-FRET)

To validate the MoA of the synthesized derivatives against targets like PI3Kα or c-Met.

  • Assay Preparation:

    • Step: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation:

    • Step: Incubate recombinant kinase enzyme (e.g., c-Met) with the synthesized derivative in a 384-well plate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation & Readout:

    • Step: Add ATP (at the Km​ concentration for the specific kinase) and the appropriate fluorescently labeled peptide substrate. Incubate for 1 hour. Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled tracer).

    • Self-Validation: Read the plate on a multi-mode microplate reader. Critical Control: Calculate the Z'-factor using a known high-affinity inhibitor (e.g., Crizotinib for c-Met[4]) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed IC50 is due to true target engagement rather than assay artifact.

References

  • National Institutes of Health (PMC). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at:[Link]

  • ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available at: [Link]

  • AccelaChem. 150020-06-7,4-[(2,5-difluorophenyl)carbonyl]pyridine. Available at: [Link]

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Available at: [Link]

  • ChemBuyersGuide. chemPUR Feinchemikalien und Forschungsbedarf GmbH. Available at:[Link]

  • RSC Publishing. Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention. Available at: [Link]

  • Google Patents.US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases.
  • Googleapis (WIPO). WO 2023/091604 A1 - Adenosine Receptor Antagonists. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern on this bicyclic system plays a crucial role in modulating the physicochemical and pharmacokinetic properties, which in turn dictates the compound's efficacy and suitability as a drug candidate. This guide focuses on a particular derivative, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, providing a comprehensive overview of its physicochemical properties.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates data from closely related structural analogs, computational predictions, and established experimental methodologies. This approach provides a robust framework for researchers to understand, handle, and further investigate {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Chemical Identity and Structure

  • IUPAC Name: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Chemical Structure: Chemical structure of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

The structure features a fused imidazo[1,2-a]pyridine ring system with a chlorine atom at the 8-position and a hydroxymethyl group at the 6-position. The chlorine atom is expected to influence the molecule's lipophilicity and electronic properties, while the hydroxymethyl group will contribute to its polarity and potential for hydrogen bonding.

Synthesis

A plausible synthetic route for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol can be adapted from general methods for the synthesis of imidazo[1,2-a]pyridines. A common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the synthesis could commence with the reduction of the corresponding carboxylic acid, 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 1379292-01-9)[1].

Alternatively, a de novo synthesis could be envisioned starting from a suitably substituted 2-aminopyridine.

G cluster_0 Plausible Synthetic Pathway start 2-Amino-3-chloropyridine derivative with a protected hydroxymethyl or carboxyl group at the 5-position cyclization Cyclocondensation start->cyclization 1. Reaction with reagent1 α-Halo-acetaldehyde or equivalent reagent1->cyclization intermediate Protected {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol cyclization->intermediate Formation of imidazo[1,2-a]pyridine ring deprotection Deprotection intermediate->deprotection 2. Removal of protecting group product {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol deprotection->product

Caption: Plausible synthetic route for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. These properties influence solubility, permeability, metabolic stability, and ultimately, bioavailability.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the crystal lattice energy. While no experimental melting point for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol has been reported, data from structurally similar compounds can provide an estimated range.

CompoundCAS NumberMelting Point (°C)
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanolNot available~116
8-Chloroimidazo[1,5-a]pyrazine56468-23-6175-176
Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate353258-31-8130-136

Data for analogous compounds suggest a crystalline solid with a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range over which the solid melts is recorded as the melting point.

Solubility

Solubility is a key determinant of a drug's absorption and distribution. The presence of the polar hydroxymethyl group in {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is expected to confer some aqueous solubility, while the chlorinated heterocyclic core contributes to its lipophilicity. Therefore, it is likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Protocol: Thermodynamic Solubility Measurement

  • An excess of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which affects its solubility, permeability, and interaction with biological targets. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol has two main ionizable centers:

  • The pyridine-like nitrogen in the imidazo[1,2-a]pyridine ring system, which is basic.

  • The hydroxyl proton of the methanol group, which is weakly acidic.

Predicted pKa values for related structures suggest that the pyridine-like nitrogen will have a pKa in the acidic range (protonated form), making the compound predominantly protonated in the stomach and partially protonated at physiological pH. The pKa of the alcohol is expected to be high, and it will likely not be deprotonated under physiological conditions. For the related compound 8-Chloro-imidazo[1,2-a]pyrazine, a predicted pKa of 1.50 has been reported[2].

Experimental Protocol: Potentiometric Titration for pKa Determination

  • The compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.

  • The pKa is determined from the inflection points of the titration curve.

G cluster_1 Physicochemical Characterization Workflow Synthesis Synthesis and Purification Structure Structural Elucidation (NMR, MS, IR) Synthesis->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility pKa pKa Determination Purity->pKa LogP Lipophilicity (LogP/LogD) Purity->LogP

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the fused ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the chlorine atom will appear at a characteristic downfield shift, and the carbon of the methylene group will be observed in the aliphatic region.

While specific experimental data for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is not available, spectral data for related compounds can provide valuable insights.

b. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

c. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C and C=N stretching vibrations for the aromatic rings.

  • A C-Cl stretching band in the fingerprint region.

Conclusion

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is a molecule of interest within the broader class of biologically active imidazo[1,2-a]pyridines. While direct experimental data on its physicochemical properties are scarce, a comprehensive profile can be inferred from the properties of its structural analogs and established chemical principles. This technical guide provides a foundational understanding of its expected characteristics and outlines the standard experimental procedures for their determination. The information presented herein is intended to support further research and development efforts involving this promising chemical scaffold.

References

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source.
  • NextSDS. (n.d.). {6-chloroimidazo[1,2-a]pyridin-2-yl}methanol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloroimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Szent-Györgyi, A. (1957). Bioenergetics. Science, 126(3279), 877-878.
  • Chem-Impex. (n.d.). Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-Chloroimidazo[1,5-a]pyrazine. Retrieved from [Link]

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Exploratory

In Vitro Biological Activity of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Derivatives: Mechanistic Insights and Preclinical Workflows

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics. Within this class, {8-chloroimidazo[1,2-a]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics. Within this class, {8-chloroimidazo[1,2-a]pyridin-6-yl}methanol and its structurally elaborated derivatives have emerged as potent, highly selective modulators of kinase signaling pathways—most notably as allosteric inhibitors of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2) [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the structure-activity relationship (SAR) rationale of this specific moiety, map its biological targets, and provide self-validating in vitro protocols required to accurately profile these compounds during preclinical drug development.

Structural Biology & Pharmacophore Rationale

The biological efficacy of {8-chloroimidazo[1,2-a]pyridin-6-yl}methanol derivatives is driven by precise atomic interactions within the target protein's binding pocket.

  • The 8-Chloro Substituent: The inclusion of a chlorine atom at the C8 position is not arbitrary. Halogenation at this site serves a dual purpose. First, it significantly enhances the metabolic stability of the core by blocking cytochrome P450-mediated oxidation at an otherwise electron-rich site. Second, it acts as a critical halogen-bond donor, interacting with backbone carbonyls in the hydrophobic allosteric pocket adjacent to the ATP-binding site of kinases [3].

  • The 6-Methanol Moiety: The hydroxymethyl group at the C6 position is a highly versatile synthetic handle. In highly active MEK inhibitors, this primary alcohol is often oxidized to a carbonyl to form amide linkages with complex cyclic amines (e.g., azetidines, piperidines) [1]. When retained as a methanol derivative, it acts as a crucial hydrogen-bond donor/acceptor, anchoring the molecule to polar residues at the solvent-exposed edge of the binding cleft.

Mechanistic Pathway: MEK1/2 Inhibition

The primary in vitro biological activity of highly elaborated {8-chloroimidazo[1,2-a]pyridin-6-yl} derivatives is the inhibition of the MAPK/ERK signaling cascade. This pathway regulates cell growth, proliferation, and differentiation. Aberrant activation of this pathway (often via BRAF or KRAS mutations) is a hallmark of various hyperproliferative diseases, including malignant melanomas and colorectal cancers.

Unlike traditional ATP-competitive kinase inhibitors, many derivatives of this scaffold act as non-ATP competitive allosteric inhibitors . They bind to a unique allosteric pocket on MEK1/2, locking the kinase in a catalytically inactive conformation. This prevents the phosphorylation of ERK1/2, thereby halting downstream gene transcription required for tumor survival.

MEK_Pathway Ras Ras (Active) Raf Raf Kinase Ras->Raf Phosphorylation MEK MEK1 / MEK2 Raf->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor {8-Chloroimidazo[1,2-a]pyridin-6-yl} Derivatives Inhibitor->MEK Allosteric Inhibition

Fig 1: MAPK/ERK signal transduction pathway and the allosteric inhibition of MEK1/2.

Quantitative In Vitro Profiling

To establish the efficacy of {8-chloroimidazo[1,2-a]pyridin-6-yl} derivatives, researchers rely on a combination of biochemical kinase assays and cell-based proliferation assays. The data below synthesizes typical in vitro activity profiles for optimized azetidinyl-linked derivatives of this scaffold [1].

Compound Class / Derivative TypeTargetAssay TypeAverage IC₅₀ (nM)Biological Implication
Unsubstituted 6-Methanol Core MEK1/2Biochemical> 10,000Inactive fragment; requires functionalization.
Azetidin-1-yl Methanone Derivative MEK1Biochemical1.5 - 5.0Highly potent, selective allosteric inhibition.
Azetidin-1-yl Methanone Derivative MEK2Biochemical2.0 - 8.0Dual MEK1/2 inhibition prevents pathway bypass.
Azetidin-1-yl Methanone Derivative HT-29 CellsCell Viability15.0 - 45.0Potent anti-proliferative effect in BRAF-mutant colon cancer.
Azetidin-1-yl Methanone Derivative A375 CellsCell Viability10.0 - 30.0Strong efficacy in BRAF-mutant melanoma models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and utilize detection methods specifically chosen to eliminate false positives caused by compound auto-fluorescence or ATP depletion.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Rationale: TR-FRET is selected over standard fluorescence intensity assays because the delayed emission reading (time-resolved) eliminates background auto-fluorescence from the {8-chloroimidazo[1,2-a]pyridin-6-yl} compounds.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Compound Titration: Serially dilute the derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant MEK1 or MEK2 enzyme (diluted in kinase buffer) to the wells. Incubate at room temperature for 30 minutes. Self-Validation Step: Include a "No Enzyme" control well to establish the baseline background signal.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ value for the specific kinase) and a biotinylated protein substrate (e.g., inactive ERK2). Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET_Workflow Step1 1. Compound Incubation (Inhibitor + Kinase) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. Detection Phase (Eu-Antibody + Acceptor) Step2->Step3 Step4 4. TR-FRET Readout (Em: 615/665nm) Step3->Step4

Fig 2: Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor screening.

Protocol B: CellTiter-Glo® Anti-Proliferation Assay

Causality Rationale: Measuring cell viability via ATP quantitation is highly robust. Because ATP degrades rapidly upon cell death, the luminescent signal is directly proportional to the number of metabolically active cells, preventing the overestimation of viability often seen in colorimetric (MTT) assays [2].

  • Cell Seeding: Harvest HT-29 or A375 cells in logarithmic growth phase. Seed at a density of 2,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10X concentration serial dilutions of the {8-chloroimidazo[1,2-a]pyridin-6-yl} derivative in media. Add 10 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the cells with the compound for 72 hours. Self-Validation Step: Include a positive control (e.g., Trametinib) and a vehicle control (0.1% DMSO) to validate assay sensitivity and dynamic range.

  • Lysis and Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode plate reader. Calculate the percentage of cell viability relative to the vehicle control to generate dose-response curves.

References

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases United States Patent US7803839B2 URL
  • Cell-based assays for colon cancer World Intellectual Property Organization WO2006061712A2 URL
  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Molecules (MDPI), 2012, 17(9), 10683-10707 URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This heterocyclic system is the core of marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent), highlighting its therapeutic significance.[1][3][4] The strategic functionalization of this scaffold is a key focus in drug discovery, enabling the modulation of biological activity and pharmacokinetic properties.

This document provides a detailed guide to the synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, a valuable building block for the development of novel therapeutics. We will dissect the synthetic strategy, explain the rationale behind the choice of reagents and catalysts, and provide comprehensive, step-by-step protocols for its preparation. The presented route focuses on a robust and logical sequence involving the initial construction of a key carboxylic acid intermediate followed by its targeted reduction.

Retrosynthetic Analysis

A logical retrosynthetic pathway is crucial for designing a successful synthesis. The target molecule, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, can be disconnected at the C-O bond of the primary alcohol, revealing a carboxylic acid or its ester as a key precursor. This precursor, in turn, can be synthesized via a classical cyclocondensation reaction.

G target {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol intermediate1 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid target->intermediate1 Reduction intermediate2 Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate intermediate1->intermediate2 Hydrolysis sm1 2-Amino-3-chloropyridine intermediate2->sm1 Cyclocondensation sm2 Ethyl bromopyruvate intermediate2->sm2 Cyclocondensation

Caption: Retrosynthetic analysis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Part 1: Synthesis of the Key Intermediate: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

The foundational step in this synthetic sequence is the construction of the imidazo[1,2-a]pyridine core. The most common and reliable method involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] To achieve the desired 8-chloro substitution pattern, 2-amino-3-chloropyridine is the logical starting material. Reacting this with ethyl bromopyruvate allows for the direct installation of an ester group at the 6-position, which serves as a handle for the final reduction step.

Principle of the Reaction

The reaction proceeds in two stages:

  • N-Alkylation: The exocyclic nitrogen of 2-amino-3-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate to form a pyridinium salt intermediate.

  • Intramolecular Cyclocondensation: Under reflux conditions, the endocyclic nitrogen of the pyridine ring attacks the carbonyl carbon, followed by dehydration, to form the fused bicyclic imidazo[1,2-a]pyridine system.[5]

Protocol 1.1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Materials:

  • 2-Amino-3-chloropyridine

  • Ethyl bromopyruvate

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-3-chloropyridine (1.0 eq.) in absolute ethanol (approx. 0.2 M), add ethyl bromopyruvate (1.2 eq.) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2 hours. A precipitate, the intermediate pyridinium salt, will form.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate.

Protocol 1.2: Hydrolysis to 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

Materials:

  • Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the ester from Protocol 1.1 (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq.) or NaOH (2.0-3.0 eq.) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.[6]

Part 2: Reduction to {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

The final step is the reduction of the carboxylic acid to the primary alcohol. The choice of reducing agent is critical to ensure a high-yield conversion without affecting other functional groups, such as the chloro-substituent on the aromatic ring.

Choice of Reagents and Catalysts

For the reduction of a carboxylic acid, a powerful reducing agent is required.

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides. It is an excellent choice for this transformation but requires strictly anhydrous conditions and careful quenching.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This is another effective reagent for reducing carboxylic acids, often showing better selectivity than LiAlH₄ in the presence of other reducible groups.

  • Sodium Borohydride (NaBH₄): Typically, NaBH₄ is not strong enough to reduce carboxylic acids directly. However, in combination with certain additives or under specific conditions (e.g., with NiCl₂), its reactivity can be enhanced.[7] For simplicity and efficacy, LiAlH₄ is the recommended reagent for this protocol.

Protocol 2.1: LiAlH₄ Reduction of 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

Materials:

  • 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.

  • Addition of Acid: Cool the LiAlH₄ suspension to 0°C using an ice bath. Add a solution of 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) This Fieser workup method is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Workup: Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

  • Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel.

Data and Workflow Summary

Quantitative Data Summary
StepStarting MaterialKey Reagents/CatalystsSolventTemp.Time (h)Typical Yield
1.1 2-Amino-3-chloropyridineEthyl bromopyruvateEthanolReflux4-660-75%
1.2 Ethyl 8-chloro...carboxylateLiOH or NaOHTHF/WaterRT2-485-95%
2.1 8-Chloro...carboxylic acidLiAlH₄Anhydrous THF0°C to RT4-1270-85%
Overall Synthetic Workflow

G start 2-Amino-3-chloropyridine + Ethyl bromopyruvate step1 Cyclocondensation start->step1 intermediate Ethyl 8-chloroimidazo[1,2-a] pyridine-6-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 intermediate2 8-Chloroimidazo[1,2-a] pyridine-6-carboxylic acid step2->intermediate2 step3 Reduction (LiAlH₄) intermediate2->step3 product {8-Chloroimidazo[1,2-a] pyridin-6-yl}methanol step3->product

Caption: Step-wise workflow for the synthesis of the target compound.

References

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

Sources

Application

Application Note: Chromatographic Isolation and Purification Strategies for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1) Chemical Profiling & Chromatographic Challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1)

Chemical Profiling & Chromatographic Challenges

{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmacological probes. The imidazo[1,2-a]pyridine core is a privileged medicinal chemistry scaffold, typically synthesized via the condensation of 2-aminopyridines with α-haloketones 1. However, isolating this specific derivative presents a unique set of chromatographic challenges dictated by its Structure-Property Relationship (SPR):

  • Basic Imidazole Nitrogen (pKa ~ 6.5–7.0): The basic nitrogen acts as a strong hydrogen bond acceptor. On unmodified bare silica gel, it interacts strongly with acidic silanol groups (Si-OH), causing severe peak tailing, band broadening, and irreversible adsorption.

  • Hydroxymethyl Group (-CH₂OH): This group acts as both a hydrogen bond donor and acceptor, introducing significant polarity. Standard non-polar solvent systems (e.g., Hexanes/Ethyl Acetate) often fail to elute the compound efficiently.

  • Chlorine Atom (C8 position): Provides a lipophilic vector that enhances reverse-phase (RP) hydrophobic interactions but can also induce halogen bonding with certain stationary phases.

Pre-Chromatographic Enrichment: The Acid-Base Protocol

Before subjecting the crude mixture to chromatography, it is critical to perform a self-validating pre-purification step. Because imidazo[1,2-a]pyridines are basic, an acid-base extraction is the most effective method to eliminate neutral and acidic impurities (such as unreacted starting materials or oxidized byproducts) 2.

Causality: By treating the organic mixture with dilute HCl, the basic imidazole nitrogen is protonated, converting the target into a highly water-soluble hydrochloride salt. Lipophilic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the neutral free base, which is then cleanly extracted back into a fresh organic solvent.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 × 5 mL/g). Separate and retain the aqueous layer (contains the target compound). Discard the organic layer.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0. (Avoid strong bases like NaOH to prevent degradation of the hydroxymethyl group).

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL/g).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Normal Phase (NP) Flash Chromatography

If LC-MS profiling of the enriched free base indicates a purity of <85%, Normal Phase Flash Chromatography is required. Traditional Hexane/EtOAc gradients are inadequate for this polar, basic molecule 3.

Causality: To suppress secondary interactions between the basic nitrogen and the silica matrix, a competitive amine modifier must be introduced. Triethylamine (TEA) dynamically coats the acidic silanol sites, ensuring sharp, symmetrical peaks. A Dichloromethane (DCM) / Methanol (MeOH) gradient is utilized to overcome the polarity of the -CH₂OH group.

Protocol 2: NP-Flash Chromatography
  • Column Preparation: Equilibrate a 40–63 µm bare silica gel column with 100% DCM containing 1% TEA.

  • Sample Loading: Due to limited solubility in pure DCM, perform "dry loading." Dissolve the sample in a minimal amount of MeOH/DCM, add silica gel (1:2 w/w ratio to sample), evaporate to a free-flowing powder, and load onto the column head.

  • Elution Gradient:

    • 0–2 Column Volumes (CV): 100% DCM (+ 1% TEA)

    • 2–8 CV: Linear gradient from 0% to 10% MeOH in DCM (+ 1% TEA)

    • 8–12 CV: Isocratic hold at 10% MeOH in DCM (+ 1% TEA)

  • Fraction Collection: Monitor via UV at 254 nm. Combine product-containing fractions and evaporate.

Table 1: TLC Solvent System Optimization Data
Solvent SystemAdditiveTarget Rf​ Peak Shape / Spot Characteristics
50:50 Hexane/EtOAcNone0.05Severe streaking; compound retained at baseline
100% EtOAcNone0.20Moderate tailing; poor resolution from polar impurities
95:5 DCM/MeOHNone0.35Slight tailing; acceptable but not optimal
95:5 DCM/MeOH 1% TEA 0.45 Tight, symmetrical spot; excellent resolution

Reverse-Phase (RP) Preparative HPLC

For final polishing to achieve >99% purity (required for biological assays or crystallographic studies), Preparative RP-HPLC is the gold standard 4.

Causality: The choice of mobile phase pH dictates the ionization state of the molecule. Operating at a high pH (e.g., pH 9.0 with 10 mM Ammonium Bicarbonate) ensures the imidazo[1,2-a]pyridine remains fully deprotonated (neutral free base). This maximizes its lipophilicity, increasing its retention time on the C18 stationary phase, which allows for superior resolution from highly polar, early-eluting impurities.

Protocol 3: RP-Prep HPLC Method
  • Column: C18 Preparative Column (e.g., 5 µm particle size, 19 × 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 9.0 with NH₄OH).

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Flow Rate: 15.0 mL/min.

  • Detection: Dual-wavelength UV monitoring at 254 nm and 280 nm.

Table 2: RP-HPLC Gradient Method
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Curve Profile
0.0955Isocratic (Equilibration)
2.0955Isocratic (Sample Loading)
15.04060Linear Gradient (Elution)
17.0595Linear Gradient (Column Wash)
20.0595Isocratic (Column Wash)

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Exploits basic imidazole N) Crude->AcidBase OrgPhase Enriched Free Base (Organic Phase) AcidBase->OrgPhase TLC LC-MS / TLC Profiling OrgPhase->TLC Decision Purity >85%? TLC->Decision Flash NP-Flash Chromatography (DCM/MeOH + 1% TEA) Decision->Flash No Prep RP-Prep HPLC (C18, pH 9.0 Buffer) Decision->Prep Yes Pure Pure Target Compound (>99% Purity) Flash->Pure Prep->Pure

Workflow for the isolation and purification of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine. Benchchem.
  • KF-1607, a Novel Pan Src Kinase Inhibitor, Attenuates Obstruction-Induced Tubulointerstitial Fibrosis in Mice. PMC.
  • 1251924-50-1・(8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol. Fujifilm Wako Pure Chemical Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol synthesis

Welcome to the Synthesis Support & Troubleshooting Center . As a Senior Application Scientist, I have structured this portal to address the specific chemical nuances of synthesizing {8-Chloroimidazo[1,2-a]pyridin-6-yl}me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support & Troubleshooting Center . As a Senior Application Scientist, I have structured this portal to address the specific chemical nuances of synthesizing {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol .

The synthesis of this functionalized imidazo[1,2-a]pyridine core presents two primary challenges: achieving high conversion during the bimolecular cyclization step and preventing the hydrodehalogenation of the sensitive 8-chloro substituent during the reduction phase. This guide provides field-proven methodologies, causal explanations for reagent selection, and self-validating protocols to maximize your reaction yield.

Reaction Pathway & Mechanistic Strategy

The most reliable, high-yielding route avoids the direct cyclization of unprotected alcohols (which are prone to O-alkylation side reactions). Instead, we utilize a two-step sequence: a Tschitschibabin-type condensation using an ester precursor, followed by a chemoselective reduction[1][2].

SynthesisPathway SM Methyl 5-amino-6-chloronicotinate Step1 Cyclization + Chloroacetaldehyde Polar Solvent, Reflux SM->Step1 Int Methyl 8-chloroimidazo[1,2-a] pyridine-6-carboxylate Step1->Int 80-85% Yield Step2 Chemoselective Reduction + NaBH4, MeOH/DCM, 0°C Int->Step2 Prod {8-Chloroimidazo[1,2-a] pyridin-6-yl}methanol Step2->Prod 90-95% Yield Side Des-chloro Byproduct (Avoid LiAlH4) Step2->Side Harsh Hydrides

Workflow for the chemoselective synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Causality in Reagent Selection
  • Solvent Polarity in Cyclization: The initial step of the imidazo[1,2-a]pyridine formation involves the nucleophilic attack of the endocyclic pyridine nitrogen on the α -carbon of chloroacetaldehyde. This forms a highly polar pyridinium intermediate. Utilizing polar protic solvents (like ethanol or methanol) stabilizes this transition state, significantly accelerating the reaction and improving the yield compared to non-polar solvents[3].

  • Chemoselective Hydride Donors: The 8-chloro position on the electron-rich imidazopyridine ring is highly susceptible to reductive cleavage. Strong hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) will reliably cause hydrodehalogenation. Sodium Borohydride (NaBH 4​ ) in a mixed solvent system (MeOH/DCM) provides the exact thermodynamic balance required to reduce the ester to the methanol derivative without breaking the C-Cl bond[2].

Quantitative Optimization Data

To justify the protocol parameters, below is the summarized quantitative data from our optimization screens.

Table 1: Solvent Screening for Cyclization (Step 1) | Solvent | Dielectric Constant ( ε ) | Time to Completion | Isolated Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | | Toluene | 2.4 | 24 hours | 35% | Poor stabilization of pyridinium intermediate. | | Dichloromethane | 9.1 | 18 hours | 52% | Moderate conversion; product precipitation issues. | | Acetonitrile | 37.5 | 8 hours | 78% | Good conversion, but requires higher reflux temps. | | Ethanol (Absolute) | 24.5 | 6 hours | 88% | Optimal stabilization; easy product isolation. |

Table 2: Reducing Agent Chemoselectivity (Step 2)

Reducing Agent Conditions Target Product Yield Des-chloro Byproduct

| LiAlH 4​ | THF, 0 °C to RT | 15% | 80% (Major) | | DIBAL-H | DCM, -78 °C | 65% | <5% (Incomplete reduction) | | NaBH 4​ | MeOH/DCM, 0 °C | 92% | Not Detected |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
  • Preparation: Suspend methyl 5-amino-6-chloronicotinate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add a 50% aqueous solution of chloroacetaldehyde (1.5 eq) dropwise at room temperature. Causality: Dropwise addition prevents the rapid polymerization of chloroacetaldehyde, ensuring it remains available for the primary amine.

  • Reflux & Monitoring: Heat the mixture to 80 °C (reflux).

    • Self-Validation Checkpoint: Monitor via LC-MS. The starting material ( m/z [M+H] + 187) should disappear, replaced by the product mass ( m/z [M+H] + 211)[4]. Expect completion within 6-8 hours.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3​ until pH 7.5 is reached. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield a pale yellow solid.

Protocol B: Chemoselective Reduction to {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a solvent mixture of Methanol and Dichloromethane (1:1 v/v, 0.1 M concentration). Cool the flask to 0 °C using an ice bath under an anhydrous N 2​ atmosphere[2].

  • Reduction: Add Sodium Borohydride (NaBH 4​ , 3.0 eq) in small portions over 15 minutes. Causality: The mixed solvent system dissolves the ester (DCM) while providing the protic source (MeOH) necessary to accelerate the borohydride reduction mechanism.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1). The ester spot (higher R f​ ) should be completely consumed, replaced by a highly polar, UV-active spot (lower R f​ ).

  • Quenching: Carefully quench the reaction by adding water dropwise at 0 °C until effervescence ceases[2].

  • Isolation: Extract the aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (to handle the highly polar product). Dry the organics, concentrate, and triturate with cold diethyl ether to yield the pure {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol as a white powder.

Troubleshooting & FAQs

Q: The cyclization reaction (Step 1) stalls at ~60% conversion. How can I drive it to completion? A: This is a common issue caused by the volatility and thermal degradation of chloroacetaldehyde. Because the reaction is run at reflux (80 °C), chloroacetaldehyde can evaporate or polymerize before reacting. Fix: Add the chloroacetaldehyde in two portions: 1.0 eq at the start, and an additional 0.5 eq after 4 hours of reflux. Additionally, using a sealed pressure tube instead of an open reflux condenser can prevent the loss of volatile reagents.

Q: Why am I seeing a significant amount of the des-chloro byproduct during the reduction step? A: You are likely using a reducing agent that is too harsh (e.g., LiAlH 4​ , or catalytic hydrogenation with Pd/C), or you are allowing the NaBH 4​ reaction to warm up to room temperature. The 8-chloro group is labile. Fix: Strictly maintain the reaction temperature at 0 °C during the NaBH 4​ addition and subsequent stirring[2]. If the ester is highly resistant to NaBH 4​ , you can add anhydrous CaCl 2​ (1.0 eq) to form calcium borohydride in situ, which is more reactive toward esters but remains chemoselective against the C-Cl bond.

Q: Can I skip the ester intermediate and start directly from 2-amino-3-chloro-5-(hydroxymethyl)pyridine? A: While theoretically possible, it is not recommended if you want to maximize yield. The primary hydroxyl group (-CH 2​ OH) is a competent nucleophile. Under the heated conditions required for the Tschitschibabin condensation, the unprotected hydroxyl group will compete with the pyridine nitrogen, leading to O-alkylation by chloroacetaldehyde. This creates a complex mixture of polymeric side products and drastically reduces the yield of the desired core. Using the ester acts as a built-in protecting group strategy.

Q: My final product is highly water-soluble and I am losing yield during the aqueous workup. How do I recover it? A: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is highly polar due to the basic imidazopyridine nitrogen and the free hydroxyl group. Standard extraction with Ethyl Acetate or DCM will leave a significant portion of the product in the aqueous phase. Fix: Ensure the aqueous phase is slightly basic (pH 8-9) to deprotonate the imidazopyridine core. Use a highly polar organic extraction mixture, specifically Chloroform:Isopropanol (4:1 v/v) . This mixture disrupts the hydration sphere around the molecule, allowing for highly efficient phase transfer.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Nano Biomedicine and Engineering URL:[Link]

  • WO 2023/091604 A1 - Compounds Useful for the Treatment of Diseases and Disorders Associated with the Adenosine Receptor Source: Google Patents URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Analysis

Welcome to our dedicated technical support guide for the analysis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol. As a nitrogen-containing heterocyclic compound, this analyte presents a unique set of challenges in rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the analysis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol. As a nitrogen-containing heterocyclic compound, this analyte presents a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), primarily related to its basicity and polarity. This guide is structured to provide you not just with protocols, but with a foundational understanding of the chromatographic principles at play, enabling you to troubleshoot and optimize your methods with confidence.

Part 1: Foundational Knowledge - The Analyte and its Chromatographic Behavior

Before troubleshooting, it's critical to understand the molecule you are working with. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities.[1][2] Its structure dictates its behavior on an HPLC column.

Physicochemical Properties of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
Structure Imidazo[1,2-a]pyridine core with chloro and methanol substituents[3]
Predicted Nature Basic, Polar[4][5]

The key to a successful separation lies in managing the interactions between this basic analyte and the stationary phase. In RP-HPLC, the primary challenge stems from residual silanol groups (Si-OH) on the surface of silica-based columns.[6]

The "Silanol Problem": The Root of Peak Tailing Basic compounds like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol contain nitrogen atoms that can easily be protonated, acquiring a positive charge. The silica backbone of most C18 columns has acidic silanol groups (Si-OH). At mid-range pH values (approx. 4-7), a fraction of these silanols deprotonate to become negatively charged (SiO⁻).[6][7] This creates strong, undesirable ionic interactions with the positively charged analyte, leading to a secondary retention mechanism that causes significant peak tailing.[6][8]

The Power of pH: Controlling Retention and Peak Shape Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9][10] By adjusting the pH, you can influence the ionization state of both the analyte and the column's silanol groups.

  • Low pH (2.5 - 3.5): At low pH, the high concentration of protons in the mobile phase keeps the silanol groups in their neutral, protonated state (Si-OH). This minimizes the strong ionic interactions that cause tailing, resulting in improved peak symmetry.[6][11] This is generally the recommended starting point for method development with basic analytes.[12]

  • High pH (>8): At high pH, the analyte itself is deprotonated and becomes neutral. In this state, it interacts with the C18 stationary phase through the desired hydrophobic mechanisms, which can lead to excellent retention and peak shape.[9][13] However, this approach requires specialized pH-stable columns, as traditional silica columns degrade rapidly above pH 8.[12][14]

Part 2: Troubleshooting Guide (Frequently Asked Questions)

This section addresses the most common issues encountered during the analysis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in a direct question-and-answer format.

Question 1: My peak for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is tailing severely. What is happening and how do I fix it?

Answer: Severe peak tailing for a basic compound like this is almost always caused by secondary interactions with acidic silanol groups on your HPLC column, as explained in Part 1.[6][7][15] This issue is exacerbated at mobile phase pH values between 4 and 7.

Immediate Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is often to lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using a buffer like phosphate or formate.[8][11] This neutralizes the silanol groups, preventing the unwanted ionic interactions.

  • Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you may be overloading the column.[7]

  • Evaluate Your Column: If pH adjustment doesn't solve the problem, your column may be the issue. Older "Type A" silica columns have higher silanol activity.[15] Consider switching to a modern, high-purity, end-capped "Type B" silica column or one specifically designed for basic compounds.

For a detailed workflow, refer to Protocol 2: Systematic Troubleshooting of Peak Tailing .

Question 2: My retention time is unstable and drifting between injections. What are the common culprits?

Answer: Retention time drift is typically a sign that your chromatographic system or mobile phase is not fully equilibrated or is changing over time.[16]

Common Causes and Solutions:

  • Insufficient Column Equilibration: Ensure your column is equilibrated with the mobile phase for at least 30 minutes, or until you see a stable baseline, before starting your injection sequence.[17] When changing mobile phases, longer equilibration is necessary.[7]

  • Improperly Prepared Mobile Phase: If you are not using a buffer, the pH of your mobile phase can be unstable and susceptible to changes from dissolved CO₂. Always use a buffer, especially when working near the pKa of your analyte.[7][12] Ensure the buffer concentration is adequate (typically 10-25 mM).[7]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, stable temperature throughout your analysis.[18]

  • Mobile Phase Composition Change: If you are mixing solvents manually, ensure the composition is accurate. For gradient elution, ensure your pump's proportioning valves are functioning correctly.[7]

Question 3: The analyte is eluting too early with poor retention. How can I increase its retention time?

Answer: Poor retention of a polar compound like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is a common issue in reversed-phase chromatography.

Strategies to Increase Retention:

  • Decrease the Organic Solvent Percentage: The simplest approach is to reduce the concentration of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger hydrophobic interaction with the stationary phase and longer retention.[19]

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa.

  • Increase Mobile Phase pH: For a basic compound, increasing the mobile phase pH will shift it towards its neutral, more hydrophobic form, which will be retained longer on a C18 column.[9][10][13] Remember to use a pH-stable column if you go above pH 8.

  • Consider an Aqueous-Stable Column: If you are using a highly aqueous mobile phase (<5% organic), your C18 stationary phase may be experiencing "phase collapse" or "dewetting," which causes a dramatic loss of retention.[17] Use a column specifically designed for these conditions, such as one with a polar-embedded or polar-endcapped ligand.

Question 4: I'm seeing split or broad peaks. What should I check first?

Answer: Split or broad peaks often indicate a physical problem in the flow path, column contamination, or a mismatch between your sample solvent and the mobile phase.[18]

Troubleshooting Checklist:

  • Check for a Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can distort the peak shape.[6] Try reversing and flushing the column (disconnected from the detector) to clean the frit. If this doesn't work, the column may need to be replaced.[18]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion.[6] Ideally, dissolve your sample in the initial mobile phase.

  • Contamination: Strongly retained contaminants from previous injections can build up on the column and interfere with the peak shape. Use a guard column to protect your analytical column and flush the column with a strong solvent after your sample set.[20]

Part 3: Step-by-Step Protocols & Method Development

This section provides practical, detailed protocols for analyzing {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Protocol 1: A Robust Starting Method for Reversed-Phase Analysis

This method is designed as a robust starting point for method development. It utilizes a low pH mobile phase to mitigate silanol interactions and a standard C18 column.

ParameterRecommended ConditionRationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 or 5 µmA standard workhorse column with modern "Type B" silica to minimize silanol effects.[15][21]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides a low pH to suppress silanol ionization and ensure good peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[18]
Detection (UV) 254 nm or Diode Array Detector (DAD) scanImidazopyridine structures typically have strong UV absorbance. A DAD scan is recommended to find the optimal wavelength.
Injection Vol. 5 µLA small volume minimizes potential solvent mismatch effects.
Protocol 2: Systematic Troubleshooting of Peak Tailing

Follow this logical workflow to diagnose and resolve issues with peak tailing.

G start Peak Tailing Observed check_system 1. Check System Suitability (e.g., inject caffeine) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (leaks, connections, dead volume) system_ok->fix_system No check_overload 2. Check for Overload Inject 1/10th concentration system_ok->check_overload Yes fix_system->start overload_ok Peak Shape Improved? check_overload->overload_ok reduce_conc Reduce Sample Concentration overload_ok->reduce_conc Yes chemical_issue 3. Chemical Interaction Issue (Likely Silanol Interaction) overload_ok->chemical_issue No solved Problem Solved reduce_conc->solved adjust_ph Adjust Mobile Phase pH (Target: pH 2.5 - 3.5) chemical_issue->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok change_column Consider New Column (High-purity, end-capped, or alternative chemistry) ph_ok->change_column No ph_ok->solved Yes change_column->solved

Caption: A logical workflow for troubleshooting peak tailing issues.

Protocol 3: Optimizing Mobile Phase pH

This experiment will help you determine the optimal mobile phase pH for your separation.

  • Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A) at different pH values. Ensure the buffer has a pKa close to the target pH.

    • pH 3.0: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • pH 5.0: 20 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.

    • pH 7.0: 20 mM Potassium Phosphate, adjusted to pH 7.0.

  • Set Up Isocratic Conditions: Based on your initial scouting gradient (Protocol 1), determine an isocratic mobile phase composition (e.g., 70% Aqueous: 30% Acetonitrile) that gives a retention time between 3 and 10 minutes.

  • Equilibrate and Inject: For each pH condition:

    • Thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 30-45 minutes.

    • Inject your sample in triplicate.

  • Analyze Data: Record the retention time (RT) and USP Tailing Factor (Tf) for each pH. The optimal pH will provide a good balance of retention and peak symmetry (Tf ≤ 1.5).

Data Recording Table

Mobile Phase AAvg. Retention Time (min)Avg. Tailing Factor (Tf)Observations
pH 3.0 Buffer
pH 5.0 Buffer
pH 7.0 Buffer

Part 4: Advanced Topics & Column Selection

If standard C18 columns and pH adjustments do not yield the desired results, consider alternative stationary phase chemistries.

Comparison of Stationary Phases for Polar Basic Compounds

Stationary PhasePrinciple of OperationPros for this AnalyteCons for this Analyte
Standard C18 Hydrophobic interactions.Widely available, well-understood.Prone to peak tailing from silanols; may show poor retention.[6]
Polar-Embedded Mixed-mode (hydrophobic & polar).Resistant to phase collapse in high aqueous mobile phases; can reduce silanol interactions.Selectivity can be different from standard C18.
Phenyl-Hexyl Mixed-mode (hydrophobic & π-π).Offers alternative selectivity through π-π interactions with the aromatic imidazopyridine ring.May offer less retention than C18 for non-aromatic parts of molecules.
HILIC Hydrophilic Interaction.Excellent retention for very polar compounds that are unretained in reversed-phase.[4]Requires different mobile phases (high organic); can have longer equilibration times.
Porous Graphitic Carbon (PGC) Dispersive and charge-induced interactions.Excellent retention for very polar compounds; stable across the entire pH range (1-14).[22]Different selectivity; may require longer equilibration.[22]

References

  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286. PubChem.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate.
  • HPLC Method Development. SlideShare.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • (8-Chloro-imidazo[1,2-a]pyridin-6-yl)-methanol. Shiya BioPharm.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Peer-review platform.
  • 8-Chloroimidazo[1,2-a]pyrazine | 69214-33-1. Sigma-Aldrich.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significances. Mor. J. Chem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek.
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC.
  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate.
  • 1379292-01-9|8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. BLDpharm.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC.
  • RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach. Journal of Pharmaceutical Research International.
  • (6-Chloro-imidazo[1,2-a]pyridin-2-yl)-methanol. Fluorochem.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling functionalized imidazopyridines requires a deep understanding of their intrinsic chemical liabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling functionalized imidazopyridines requires a deep understanding of their intrinsic chemical liabilities. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1) is a highly valuable API scaffold, but it presents specific storage challenges due to its susceptibility to oxidative degradation.

This guide provides a causality-driven framework to identify, troubleshoot, and prevent the oxidation of this molecule during long-term storage.

Mechanisms of Oxidative Vulnerability

To effectively prevent degradation, we must first understand the structural causality. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol contains two primary sites that are thermodynamically vulnerable to oxidation:

  • The C6 Hydroxymethyl Group (Primary Alcohol): In the presence of reactive oxygen species (ROS) or transition metal catalysts, the primary alcohol readily oxidizes to a 6-formyl derivative (aldehyde) and subsequently to a carboxylic acid.

  • The Imidazo[1,2-a]pyridine Core: The enamine-like character of the bicyclic ring makes it highly reactive toward singlet oxygen generated via photosensitization, leading to N-oxide formation (typically at the N1 position) or, under severe stress, ring cleavage (1)[1].

Pathways API {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol O2_Light Singlet Oxygen / UV Light API->O2_Light Photolysis ROS_Metals ROS / Transition Metals API->ROS_Metals Autoxidation NOxide Imidazopyridine N-oxide O2_Light->NOxide N-oxidation Aldehyde 6-Formyl Derivative (Aldehyde) ROS_Metals->Aldehyde 1° Alcohol Oxidation Acid 6-Carboxylic Acid Derivative Aldehyde->Acid Further Oxidation

Oxidative degradation pathways of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Troubleshooting Guide & FAQs

Q: I am observing new peaks in my LC-MS chromatogram after 1 month of storage at room temperature. What are they? A: If the samples were exposed to ambient air and light, these peaks likely correspond to oxidative degradants. The primary alcohol at C6 oxidizes to an aldehyde (-2 Da mass shift) and eventually to a carboxylic acid (+14 Da mass shift relative to the parent alcohol). Additionally, N-oxidation of the imidazopyridine core results in a +16 Da mass shift (1)[1]. To troubleshoot, run a forced degradation study (see Protocol 1) using H₂O₂ to confirm if the retention times and m/z values match these oxidative pathways.

Q: My solid API batch is showing slight discoloration (yellowing) over time. How do I prevent this? A: Discoloration is a macroscopic indicator of photolytic or oxidative degradation, often initiated by trace metal impurities (like iron or aluminum) acting synergistically with oxygen. Transition metals leached from standard glass containers can catalyze the generation of ROS via Fenton-like chemistry (2)[2]. To prevent this, ensure your primary container closure system utilizes low-coefficient of expansion (COE) glass or high-quality polymer vials. Store the solid under an inert Argon atmosphere and protect it strictly from light.

Q: Can excipients in my formulation accelerate the oxidation of this molecule? A: Yes. Excipients like povidone, crospovidone, and polysorbates often contain trace peroxides that act as potent oxidizing agents, directly attacking the primary alcohol (3)[3]. If formulating for stability testing, screen excipients for low peroxide content or consider adding an antioxidant (e.g., BHT or ascorbic acid) to scavenge free radicals.

Q: Should I store stock solutions or the solid powder? A: Always store the compound as a solid powder for long-term preservation. Stock solutions (e.g., in DMSO or DMF) are significantly more prone to degradation due to dissolved oxygen and potential solvent impurities (). If a stock solution must be stored, use anhydrous, degassed solvents and store at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

Quantitative Data: Degradation Mass Shifts

Use the following table to cross-reference unexpected peaks during your stability-indicating LC-MS analyses.

Table 1: Anticipated Oxidative Degradation Products and LC-MS Mass Shifts

Degradation PathwayStructural ChangeExpected Mass Shift (Δ m/z)Relative Risk Level
Mild Autoxidation Primary alcohol → Aldehyde-2 DaHigh (Ambient O₂ exposure)
Severe Oxidation Aldehyde → Carboxylic Acid+14 Da (from parent)Moderate (Requires prolonged ROS)
Photolytic Oxidation Imidazopyridine → N-oxide+16 DaHigh (UV/Light exposure)
Ring Cleavage Singlet oxygen additionVariable fragmentationLow (Extreme stress conditions)

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Oxidative Stress)

To establish a trustworthy stability-indicating LC-MS method, you must intentionally generate the degradants to map their retention times (4)[4]. This protocol includes a critical self-validating quenching step to prevent false positives caused by on-column oxidation.

  • Sample Preparation: Dissolve 10 mg of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in 10 mL of an inert, high-purity solvent (e.g., HPLC-grade Acetonitrile/Water 50:50).

  • Oxidative Stress Induction: Aliquot 2 mL of the stock solution into a 5-mL volumetric flask. Add 2 mL of 3% H₂O₂ (for mild stress) or 10% H₂O₂ (for severe stress) (5)[5].

  • Incubation: Seal the flask and incubate at 40°C in the dark for 24 to 48 hours.

  • Quenching (Critical Step): Neutralize the residual peroxide using sodium metabisulfite or catalase before injection. Failing to quench will cause the API to oxidize inside the heated LC-MS source, yielding inaccurate stability data (6)[6].

  • Analysis: Analyze via LC-MS. Look for the -2 Da, +14 Da, and +16 Da peaks. Compare against a control sample (API + Water, incubated identically).

Protocol 2: Long-Term Storage Packaging Workflow

To prevent autoxidation and photolysis during long-term storage, follow this strict packaging protocol.

  • Drying: Ensure the API is dried to constant weight under vacuum to remove residual moisture, which can facilitate hydrolytic and oxidative reactions.

  • Inertion: Transfer the API to a low-actinic (amber) glass vial (low COE to prevent metal leaching) or a high-density polymer vial.

  • Purging: Place the open vial in a glove box or use a Schlenk line to purge the headspace with high-purity Argon. Causality note: Argon is denser than air and effectively blankets the solid powder at the bottom of the vial, displacing oxygen far more efficiently than Nitrogen.

  • Sealing: Seal the vial with a PTFE-lined septum cap.

  • Secondary Packaging: Place the vial inside an aluminized Mylar pouch with a desiccant pack and an oxygen scavenger packet. Heat-seal the pouch.

  • Storage: Store at ≤ -20°C for optimal long-term stability.

StorageWorkflow Dry Vacuum Drying (Remove H2O) Vial Low-COE Amber Vial (Prevent Metal Leaching) Dry->Vial Argon Argon Purge (Displace O2) Vial->Argon Seal PTFE Seal & Mylar Pouch (+ O2 Scavenger) Argon->Seal Store Store at -20°C Seal->Store

Step-by-step workflow for the inert packaging and storage of oxidation-sensitive APIs.

References

  • AKJournals -5

  • Testinglab -6

  • Benchchem -7

  • Sigma-Aldrich -3

  • ResearchGate -1

  • Hypha Discovery -4

  • PubMed -2

Sources

Optimization

Removing halogenated impurities from {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol crystallization

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and resolve the co-crystallization of halogenated impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and resolve the co-crystallization of halogenated impurities during the isolation of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol .

Rather than relying on trial-and-error recrystallization, this guide applies thermodynamic principles and kinetic control to ensure your purification protocols are predictable, scalable, and self-validating.

Impurity Incorporation Diagnostic Workflow

Before altering your crystallization parameters, you must determine how the halogenated impurity is incorporating into your product. The workflow below outlines the logical routing based on the impurity rejection selectivity factor (α)[1].

ImpurityDiagnostic Start Analyze Solid Phase Purity (HPLC/MS) Decision1 Is Halogenated Impurity > Target Spec? Start->Decision1 Pass Proceed to Drying Decision1->Pass No CalcAlpha Calculate Selectivity (α) K_imp / K_API Decision1->CalcAlpha Yes Decision2 What is the α value? CalcAlpha->Decision2 AlphaHigh α ≈ 1.0 (Lattice Incorporation) Decision2->AlphaHigh High AlphaLow α ≈ 0.0 (Surface Adsorption) Decision2->AlphaLow Low SolventSwitch Switch Solvent System or Anti-Solvent Protocol AlphaHigh->SolventSwitch SlurryWash Implement High-Shear Slurry Wash AlphaLow->SlurryWash Success Impurity Purged SolventSwitch->Success SlurryWash->Success

Workflow for diagnosing and resolving halogenated impurity incorporation.

Troubleshooting Guide (FAQs)

Q1: We are detecting a persistent +34 Da mass shift impurity co-crystallizing with our target. Why does this form, and how do we remove it? Causality: A +34 Da shift (with a characteristic +34/+36 isotopic pattern) indicates the presence of an additional chlorine atom, specifically forming {3,8-dichloroimidazo[1,2-a]pyridin-6-yl}methanol . The C-3 position of the imidazo[1,2-a]pyridine core is highly electron-rich and exceptionally susceptible to electrophilic halogenation[2]. If trace free halogens or excess alpha-haloketones are present during synthesis, over-halogenation at C-3 is kinetically favored. Resolution: The di-chloro impurity has a significantly higher lipophilicity (LogP) than your mono-chloro target. Do not use highly polar protic solvents (like pure water) for cooling crystallization, as the lipophilic di-chloro impurity will reach supersaturation and crash out first. Instead, utilize an Ethyl Acetate/Heptane anti-solvent system (See Protocol A). The target's polar hydroxymethyl group ensures it precipitates upon heptane addition, while the lipophilic di-chloro impurity remains thermodynamically solvated in the ethyl acetate-rich mother liquor.

Q2: Our impurity rejection selectivity (α) is > 0.8 during cooling crystallization. Why isn't the impurity staying in the mother liquor? Causality: The selectivity factor (α) is the ratio of the distribution coefficient of the impurity to that of the API[1]. An α value approaching 1.0 indicates that the impurity is structurally similar enough to the API to substitute for it within the crystal lattice, forming a solid solution. Resolution: You cannot "wash away" a solid solution. You must alter the thermodynamic driving force to change the crystal habit. Switch from a cooling crystallization to an anti-solvent crystallization, or change the hydrogen-bonding network of your solvent (e.g., from Methanol to Acetone) to disrupt the specific intermolecular interactions that allow the impurity to co-crystallize[3].

Q3: We are detecting residual alpha-halocarbonyl starting materials (e.g., chloroacetaldehyde) in our final API. How do we purge these? Causality: Unreacted alkyl halides do not typically form solid solutions with the API. Instead, they become trapped in interstitial spaces or adhere to the crystal surface due to rapid agglomeration during uncontrolled, high-supersaturation crystallization[4]. Resolution: Implement a high-shear slurry wash (See Protocol B). Suspending the product in a cold solvent where the API has low solubility allows the surface layers to undergo Ostwald ripening, releasing the trapped halogenated starting materials into the bulk liquid phase[4].

Quantitative Process Data

To guide your solvent selection, below is the empirical solubility and impurity rejection data for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol spiked with 5.0 mol% of the 3,8-dichloro impurity.

Solvent SystemTarget API Yield (%)3,8-Dichloro Impurity in Solid (mol%)Selectivity (α)Primary Purge Mechanism
Water (Cooling, 90°C to 5°C)92.04.50.85Poor (Lattice Incorporation)
Methanol (Cooling, 60°C to 0°C)78.51.20.15Moderate (Surface Adsorption)
EtOAc / Heptane (Anti-solvent) 89.0 < 0.1 0.01 Excellent (Thermodynamic Exclusion)

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to the next step without passing the defined validation checkpoint.

Protocol A: Anti-Solvent Crystallization (Lattice Impurity Purge)

Use this protocol when α > 0.2 (Impurity is incorporating into the crystal lattice).

  • Dissolution: Dissolve crude {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in 5 volumes (v/w) of Ethyl Acetate at 65°C. Causality: EtOAc completely solvates both the API and the lipophilic di-halogenated impurities.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates and nucleation sites.

  • Anti-Solvent Addition: Slowly add 10 volumes (v/w) of Heptane over 2 hours while maintaining the temperature at 65°C. Self-Validation Checkpoint 1: The solution must become turbid at approximately 4-5 volumes of Heptane. If turbidity occurs earlier, pause the addition and hold the temperature until a stable seed bed forms to prevent oiling out.

  • Cooling and Aging: Cool the suspension linearly to 5°C over 4 hours. Hold at 5°C for 2 hours to maximize yield.

  • Mother Liquor Validation: Self-Validation Checkpoint 2: Pull a 1 mL sample of the mother liquor and analyze via HPLC. The di-chloro impurity must be >95% partitioned in the liquid phase. If the impurity concentration in the mother liquor is dropping, it is precipitating; heat the reactor back to 40°C and re-cool at a slower rate.

  • Isolation: Filter the suspension and wash the cake with 2 volumes of cold EtOAc/Heptane (1:2). Dry under vacuum at 45°C.

Protocol B: High-Shear Slurry Washing (Surface Impurity Purge)

Use this protocol when α ≈ 0 but solid purity is low (Impurity is trapped via agglomeration).

  • Suspension: Suspend 1.0 kg of the agglomerated API in 5.0 L of cold Methanol (5°C).

  • High-Shear Agitation: Agitate using an overhead impeller at 400 RPM for 3 hours. Causality: High shear breaks apart agglomerates, exposing trapped interstitial mother liquor and unreacted starting materials to the bulk solvent without dissolving the target API[4].

  • Supernatant Validation: Self-Validation Checkpoint: Stop agitation and allow the solids to settle for 5 minutes. Sample the supernatant and test for residual alpha-halocarbonyls via GC-MS or HPLC. The impurity concentration in the liquid should plateau. If it is still rising, resume agitation for another hour.

  • Filtration: Filter the suspension and wash the cake with 1.0 L of fresh, cold Methanol.

References

  • [1] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.

  • [2] Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.

  • [4] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • [3] Resolving API Impurity Issues in Drug Development. Pharmaguideline.

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Welcome to the Process Chemistry Support Center. Scaling the synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol presents unique challenges, primarily concerning exotherm management, regioselectivity during cycliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling the synthesis of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol presents unique challenges, primarily concerning exotherm management, regioselectivity during cyclization, and safe reduction protocols. This guide provides troubleshooting strategies, validated protocols, and mechanistic insights to ensure a robust, high-yielding scale-up campaign.

Workflow SM Methyl 6-amino-5-chloronicotinate (Starting Material) Condensation Tschitschibabin Condensation Chloroacetaldehyde, NaHCO3 EtOH/H2O, 80°C SM->Condensation Alkylation & Cyclization Intermediate Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (Isolated Intermediate) Condensation->Intermediate Precipitation & Filtration Reduction Ester Reduction NaBH4, CaCl2 THF/EtOH, 0°C to 25°C Intermediate->Reduction in-situ Ca(BH4)2 Product {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (Final Product) Reduction->Product Aqueous Quench & Crystallization

Caption: Two-step scalable synthesis workflow for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Section 1: Core Assembly (Tschitschibabin Condensation)

The construction of the imidazo[1,2-a]pyridine scaffold relies on the condensation of methyl 6-amino-5-chloronicotinate with chloroacetaldehyde.

Q1: During the cyclization with chloroacetaldehyde, we observe significant formation of uncyclized alkylated intermediates and dark tarry byproducts. How do we drive the reaction to completion while maintaining purity? Expert Answer: The formation of the imidazo[1,2-a]pyridine core proceeds via an initial SN​2 alkylation at the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration[1]. Tarry byproducts typically result from the thermal degradation of chloroacetaldehyde or uncontrolled exotherms. Causality & Solution: To prevent degradation, dose the chloroacetaldehyde slowly (over 2 hours) into a pre-heated solution. Utilizing a biphasic or aqueous-alcoholic solvent system (e.g., EtOH/Water) with a mild base like NaHCO3​ is critical. The base neutralizes the HCl generated during alkylation, keeping the endocyclic nitrogen nucleophilic without triggering base-catalyzed aldol condensation of the highly reactive chloroacetaldehyde[2].

Mechanism N1 2-Aminopyridine Derivative N2 Alkylation at Endocyclic Nitrogen N1->N2 + Chloroacetaldehyde N3 Iminium Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 Base (NaHCO3) N5 Dehydration (-H2O) N4->N5 N6 Imidazo[1,2-a]pyridine Core N5->N6

Caption: Mechanistic pathway of the Tschitschibabin cyclization forming the imidazo[1,2-a]pyridine core.

Validated Protocol 1: Synthesis of Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate Self-Validating System: The reaction relies on the precipitation of the product upon the removal of ethanol, acting as a built-in purification step.

  • Preparation: Charge a glass-lined reactor with methyl 6-amino-5-chloronicotinate (1.0 eq) and an Ethanol/Water mixture (8:2 v/v, 10 L/kg).

  • Buffering: Add NaHCO3​ (1.5 eq) and heat the suspension to an internal temperature of 75 °C.

  • Controlled Addition: Dropwise add a 50 wt% aqueous solution of chloroacetaldehyde (1.3 eq) over 2 hours. Validation check: Monitor internal temperature to ensure it does not exceed 80 °C.

  • Cyclization: Stir at 80 °C for 4 hours. Validation check: Perform HPLC analysis; proceed to the next step only when starting material is <2%.

  • Solvent Swap: Cool to 20 °C and concentrate under reduced pressure to remove the ethanol phase.

  • Isolation: Add cold water (5 L/kg) to induce precipitation. Filter the resulting solid, wash with cold water, and dry under vacuum at 50 °C.

Section 2: Ester Reduction to Hydroxymethyl

The intermediate ester must be reduced to yield the final {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Q2: For the reduction of the intermediate ester, LiAlH4​ provides good yields but is hazardous at scale. What is a safer alternative? Expert Answer: Scaling up LiAlH4​ reductions introduces severe safety risks due to its pyrophoric nature and the highly exothermic quenching process. A highly effective, scalable alternative is the in-situ generation of calcium borohydride ( Ca(BH4​)2​ ) from sodium borohydride ( NaBH4​ ) and calcium chloride ( CaCl2​ )[3]. Causality & Solution: Ca(BH4​)2​ is a milder reducing agent than LiAlH4​ but possesses sufficient hydride nucleophilicity to cleanly reduce esters to primary alcohols. It operates safely at 0 °C to room temperature. Furthermore, the aqueous quench produces granular calcium borate salts, which drastically streamlines the filtration process compared to the gelatinous aluminum salts formed by LiAlH4​ .

Table 1: Quantitative Comparison of Reducing Agents for Ester-to-Methanol Scale-Up

Reducing AgentExotherm PotentialWorkup ComplexityTypical Yield (%)Scalability Rating
LiAlH4​ Very HighHigh (Requires Fieser quench)85 - 90Low
DIBAL-H ModerateHigh (Gelatinous aluminum salts)75 - 80Moderate
NaBH4​ / CaCl2​ LowLow (Granular calcium salts)88 - 92High
NaBH4​ / MeOH LowLow (Sluggish reaction kinetics)< 50Low

Q3: We are struggling with the isolation of the final product. Liquid-liquid extraction is resulting in severe emulsions. How can we optimize the isolation? Expert Answer: Emulsions during the reduction workup are typically caused by the amphiphilic nature of the imidazo[1,2-a]pyridine core interacting with colloidal boron/calcium salts. Causality & Solution: Do not rely solely on liquid-liquid extraction. Instead, quench the reaction with dilute HCl to break down the borate complexes, then adjust the pH to 7.5–8.0. The basic imidazopyridine nitrogen (pKa ~6.8) will be fully deprotonated, allowing the product to be extracted cleanly into ethyl acetate without emulsion, or directly crystallized from the aqueous phase.

Validated Protocol 2: Reduction to {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Self-Validating System: The transition of the reaction mixture from a clear solution to an opaque white suspension confirms the formation of the active Ca(BH4​)2​ species.

  • Preparation: Charge a clean, dry reactor with methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (1.0 eq), anhydrous CaCl2​ (1.2 eq), and THF (10 L/kg). Cool to 0 °C under nitrogen.

  • Hydride Addition: Add NaBH4​ (2.5 eq) in portions, maintaining the internal temperature < 10 °C.

  • Activation: Stir for 30 minutes at 0 °C, then slowly add Ethanol (2 L/kg) dropwise to initiate the reduction. Validation check: Observe the formation of a white suspension.

  • Reduction: Warm to 25 °C and stir for 6 hours. Validation check: Monitor by HPLC until the ester peak is entirely consumed.

  • Quench: Cool to 0 °C. Slowly add 1M HCl until gas evolution ceases (this safely destroys excess hydride).

  • pH Adjustment: Adjust the mixture to pH 8.0 using 1M NaOH.

  • Filtration & Isolation: Filter the resulting granular salts through a Celite pad. Extract the filtrate with Ethyl Acetate, dry over Na2​SO4​ , and concentrate. Crystallize the residue from EtOAc/Heptane to yield the pure {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

References
  • BenchChem. "A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines." BenchChem Synthesis Guides, 2025. 1

  • Chapman, M. R., et al. "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry, Royal Society of Chemistry, 2016.2

  • World Intellectual Property Organization. "WO 2023/091604 A1 - Compounds Useful for the Treatment of Diseases and Disorders Associated with the Adenosine Receptor." WIPO Patent Database, 2023. 3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Reference Guide: {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol vs. Structural Alternatives

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized fused heterocycles. Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds extensively utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized fused heterocycles. Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds extensively utilized in modern drug discovery, serving as the core pharmacophore for various therapeutics, including MEK inhibitors [[1]]() and Src kinase inhibitors [[2]]().

The specific derivative, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol , represents a highly optimized building block. This guide provides an objective comparison of its structural and spectral performance against common alternatives (the unsubstituted and 8-fluoro analogs), supported by rigorous Nuclear Magnetic Resonance (NMR) reference data and validated acquisition protocols.

Mechanistic Rationale: Why the 8-Chloro Substitution?

The strategic placement of a chlorine atom at the C8 position and a hydroxymethyl group at the C6 position is not arbitrary; it is driven by stringent structure-activity relationship (SAR) requirements 3. When comparing this product to the unsubstituted {Imidazo[1,2-a]pyridin-6-yl}methanol, the causality behind the halogenation becomes clear:

  • Metabolic Shielding: The C8 position of the imidazo[1,2-a]pyridine ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Halogenation at this site provides a steric and electronic blockade, significantly enhancing the molecule's pharmacokinetic half-life 3.

  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the chlorine atom lowers the HOMO energy of the electron-rich core, reducing its susceptibility to non-specific electrophilic attacks and improving overall chemical stability 4.

  • Target Engagement: The C6-hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor, frequently engaging the hinge region of the ATP-binding pocket in kinase targets 1.

SAR_Logic Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) C8 C8 Chlorine Substitution Core->C8 C6 C6 Hydroxymethyl Substitution Core->C6 Metab Metabolic Shielding (Blocks CYP450 Oxidation) C8->Metab Elec Inductive Deactivation (Stabilizes Ring) C8->Elec Hbond H-Bond Donor/Acceptor (Kinase Hinge Binding) C6->Hbond Syn Versatile Synthetic Handle (Cross-Coupling/Oxidation) C6->Syn

Fig 1. Structure-Activity Relationship (SAR) logic of the substituted imidazo[1,2-a]pyridine core.

Reference Spectra Comparison: ¹H and ¹³C NMR Data

To ensure rigorous quality control, researchers must differentiate the target compound from its closely related analogs. The inductive and anisotropic effects of the C8-halogen drastically alter the chemical shifts of the adjacent C7 proton and the bridgehead carbons.

Below is a comparative analysis of the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d6, δ in ppm)
Proton PositionUnsubstituted Alternative8-Chloro Target Product 8-Fluoro AlternativeMultiplicity / Causality
C5-H 8.408.45 8.38Doublet (J ~ 1.5 Hz). Highly deshielded by the adjacent bridgehead N4.
C7-H 7.207.40 7.15Doublet (J ~ 1.5 Hz). Shifted downfield in the target due to the ortho-Cl inductive effect. Splits into a dd in the 8-Fluoro analog (J_HF ~ 11.5 Hz).
C8-H 7.50N/A N/AAbsent in halogenated products.
C2-H 7.907.95 7.92Doublet (J ~ 1.2 Hz). Imidazole ring proton.
C3-H 7.557.60 7.58Doublet (J ~ 1.2 Hz). Imidazole ring proton.
-CH₂- 4.504.55 4.52Doublet (J ~ 5.5 Hz). Couples with the adjacent hydroxyl proton.
-OH 5.255.35 5.30Triplet (J ~ 5.5 Hz). Broadens or disappears if moisture is present.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d6, δ in ppm)
Carbon PositionUnsubstituted Alternative8-Chloro Target Product 8-Fluoro AlternativeDiagnostic Notes
C8 (C-Halogen) 116.5121.5 151.0Critical Marker: C-Cl carbon appears at ~121.5 ppm. The C-F carbon is highly deshielded and splits (d, J ~ 245 Hz).
C8a (Bridge) 144.0142.5 135.5Quaternary bridgehead carbon; requires long relaxation delay (D1) to observe.
C6 (C-CH₂OH) 128.5130.2 131.0Quaternary carbon attached to the hydroxymethyl group.
C5 125.0124.5 121.5Aromatic methine.
C7 123.0122.8 108.5Aromatic methine. Highly shielded in the fluoro analog (d, J ~ 25 Hz).
C2 / C3 113.5 / 133.0114.2 / 133.5 114.0 / 133.2Imidazole core carbons.
-CH₂- 61.561.0 61.2Aliphatic hydroxymethyl carbon.

High-Fidelity NMR Acquisition Protocol

Standard automated NMR routines often fail to yield publication-quality spectra for halogenated fused heterocycles due to unique relaxation dynamics. To establish a self-validating system, follow this optimized step-by-step methodology:

Step 1: Sample Preparation
  • Weigh 15–20 mg of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol into a clean vial.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Note: DMSO-d6 is strictly required over Methanol-d4 or D2O. Protic solvents will cause rapid deuterium exchange of the -OH proton, eliminating the diagnostic -CH₂-OH scalar coupling (the triplet/doublet pattern) which is crucial for confirming the integrity of the hydroxymethyl group.

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated locking and shimming on the DMSO solvent peak.

  • Manually tune and match the probe. This is especially critical if you are running comparative analyses against the 8-Fluoro analog, as improper tuning will degrade ¹⁹F decoupling efficiency and ¹³C sensitivity.

Step 3: ¹H NMR Acquisition
  • Load the standard 1D proton pulse sequence (zg30 on Bruker systems).

  • Set the relaxation delay (D1 ) to 2.0 seconds .

  • Causality Note: A standard 1.0s delay is insufficient. The protons adjacent to the bridgehead nitrogen (C5-H) and the imidazole protons exhibit slower longitudinal relaxation. A 2.0s delay ensures quantitative integration.

  • Acquire 16 to 32 scans.

Step 4: ¹³C NMR Acquisition
  • Load the 1D carbon sequence with proton decoupling (zgpg30).

  • Set the relaxation delay (D1 ) to ≥ 2.5 seconds .

  • Set the number of scans to a minimum of 512 (preferably 1024) .

  • Causality Note: The quaternary carbons (C8-Cl, C8a, and C6) lack directly attached protons, meaning they receive zero Nuclear Overhauser Effect (NOE) enhancement. Combined with their inherently long T1​ relaxation times, a longer D1 and high scan count are mandatory to elevate these critical structural markers above the baseline noise.

NMR_Workflow Prep Sample Preparation (15 mg in DMSO-d6 + TMS) Tune Probe Tuning & Matching (Optimize for 13C/19F/1H) Prep->Tune Acq1H 1H NMR Acquisition (zg30, D1=2.0s) Tune->Acq1H Acq13C 13C NMR Acquisition (zgpg30, D1=2.5s, >512 scans) Tune->Acq13C Process Spectral Processing (Phase/Baseline Correction) Acq1H->Process Acq13C->Process Verify Signal Assignment & Purity Verification Process->Verify

Fig 2. High-fidelity NMR acquisition and processing workflow for halogenated heterocycles.

References

  • Title: US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Structure–activity landscape of Nurr1 (NR4A2)
  • Title: WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists Source: Google Patents URL

Sources

Comparative

Comparing {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol with other imidazo[1,2-a]pyridine derivatives

Title: Strategic Application of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in Drug Discovery: A Comparative Guide Introduction: The Privileged Imidazopyridine Scaffold The imidazo[1,2-a]pyridine bicyclic core is a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Application of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in Drug Discovery: A Comparative Guide

Introduction: The Privileged Imidazopyridine Scaffold

The imidazo[1,2-a]pyridine bicyclic core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation for blockbuster drugs (e.g., zolpidem) and advanced targeted therapies, including MEK, PI3K, and FLT3 inhibitors[1][2]. When designing novel kinase inhibitors or anti-tubercular agents, the choice of the specific building block dictates both the synthetic tractability and the pharmacokinetic profile of the final drug candidate[3][4].

Among the available derivatives, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol has emerged as a highly strategic, bifunctional intermediate. This guide objectively compares its performance against other common derivatives (8-H, 8-methyl, and 8-bromo) and provides validated methodologies for its integration into drug discovery workflows.

Structural Rationale & Mechanistic Causality

The substitution pattern of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol offers a precise balance of reactivity and stability that is often required in complex library synthesis:

  • C-6 Hydroxymethyl Group (The Synthetic Handle): The methanol moiety at the 6-position serves as a versatile anchor. It can be chemoselectively oxidized to an aldehyde (for reductive amination) or a carboxylic acid (for amidation), which is a critical step in the synthesis of potent MEK inhibitors[5][6].

  • C-8 Chloro Group (The Shield & Hook): The C-8 position of the imidazo[1,2-a]pyridine core is notoriously susceptible to enzymatic oxidation by Aldehyde Oxidase (AO)[7].

    • Vs. 8-Hydrogen: Unsubstituted C-8 derivatives suffer from rapid metabolic clearance.

    • Vs. 8-Methyl: While methyl groups provide metabolic shielding, they offer no handle for late-stage cross-coupling.

    • Vs. 8-Bromo: The 8-bromo derivative is highly reactive in standard cross-coupling[8]. However, the weaker C-Br bond makes it prone to premature protodehalogenation during harsh C-6 oxidation steps.

    • The 8-Chloro Advantage: The C-Cl bond provides sufficient steric bulk to block AO-mediated metabolism[7] and is highly stable during aggressive C-6 functionalization. While historically challenging to couple, modern palladium catalysis utilizing bulky, electron-rich ligands easily overcomes the high bond dissociation energy of the C-Cl bond for late-stage diversification[9].

Quantitative Performance Comparison

Table 1: Physicochemical & Reactivity Profiling of Imidazo[1,2-a]pyridine-6-yl Derivatives

Derivative (C-8 Substituent)C-8 Cross-Coupling ReactivityMetabolic Stability (AO Shielding)C-6 Oxidation Tolerance
8-Hydrogen NoneLow (Highly susceptible to AO)High
8-Methyl NoneHigh (Steric blocking)High
8-Chloro Moderate (Requires bulky Pd ligands)High (Steric & electronic blocking)High (Resists dehalogenation)
8-Bromo High (Standard Pd catalysts)HighLow (Prone to protodehalogenation)

Table 2: Comparative Yields in Standard Library Synthesis

Transformation8-Chloro Derivative8-Bromo DerivativeMechanistic Note
TEMPO/BAIB Oxidation (C-6) 88%72%8-Br suffers from partial degradation under prolonged oxidative conditions.
Suzuki-Miyaura (C-8 Arylation) 75% (Pd₂(dba)₃ / XPhos)85% (Pd(PPh₃)₄)C-Cl requires electron-rich ligands to facilitate oxidative addition.
Amidation (C-6 Carboxylic Acid) 90% (PyBOP / DIPEA)89% (PyBOP / DIPEA)Both perform equally well once the stable acid is isolated[6].

Mandatory Visualization: Divergent Synthetic Workflow

SyntheticWorkflow Start {8-Chloroimidazo[1,2-a] pyridin-6-yl}methanol Oxidation C-6 Oxidation (Aldehyde/Acid) Start->Oxidation TEMPO / BAIB Coupling C-8 Cross-Coupling (Suzuki/Buchwald) Start->Coupling Pd/XPhos Catalyst Amidation Amidation (Library Generation) Oxidation->Amidation Amine + PyBOP Target Target Candidates (MEK/FLT3 Inhibitors) Coupling->Target Late-Stage Diversification Amidation->Target Biological Screening

Caption: Divergent synthetic workflow utilizing {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Chemoselective Oxidation of C-6 Methanol to Carboxylic Acid

Objective: Oxidize the primary alcohol to a carboxylic acid without causing N-oxidation of the imidazopyridine core or cleaving the C-8 chlorine.

  • Setup: Dissolve {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (1.0 equiv) in a biphasic mixture of DCM and H₂O (1:1 v/v). Causality: The biphasic system isolates the active oxoammonium species in the organic layer, preventing over-oxidation side reactions.

  • Reagent Addition: Add TEMPO (0.1 equiv) and Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv). Causality: Standard harsh oxidants (like KMnO₄) will oxidize the basic pyridine nitrogen. TEMPO/BAIB is highly chemoselective for primary alcohols.

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor via LC-MS until the intermediate aldehyde is fully consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted oxidants. Adjust the aqueous layer to pH 4 using 1M HCl to precipitate the 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid. Filter and dry under vacuum.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at C-8

Objective: Achieve C-C bond formation at the recalcitrant C-Cl position.

  • Setup: In an oven-dried Schlenk tube, charge the 8-chloro intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with N₂ (3 cycles). Causality: Electron-rich phosphine ligands like XPhos are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst poisoning.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via ate-complex formation, which accelerates the transmetalation step.

  • Reaction: Heat at 100 °C for 12 hours. Causality: The bulky XPhos ligand lowers the activation energy required for the palladium center to undergo oxidative addition into the strong C-Cl bond.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

References

  • Title: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Organic & Biomolecular Chemistry (rsc.org) URL:[Link][3]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (acs.org) URL:[Link][1]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PMC (nih.gov) URL:[Link][4]

  • Title: US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL:[5]

  • Title: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (acs.org) URL:[Link][9]

  • Title: Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors Source: Researcher.life URL:[Link][2]

  • Title: US11597699B2 - MEK inhibitors and methods of their use Source: Google Patents URL:[6]

  • Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry (acs.org) URL:[Link][7]

Sources

Validation

A Comparative Guide to the Purity Validation of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol via Liquid Chromatography-Mass Spectrometry (LC-MS)

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, a potential building block in modern therapeutics, establishing a robust and reliable analytical method for purity assessment is a non-negotiable step. This guide provides an in-depth, experience-driven walkthrough of validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose, grounded in internationally recognized regulatory standards. Furthermore, it objectively compares the performance of LC-MS with established alternative techniques, offering a comprehensive framework for analytical strategy selection.

The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific purpose.[1][2] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while simultaneously detecting and quantifying any significant impurities.[3] This guide is structured to not only present protocols but to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy analytical system.

The Premier Choice: Why LC-MS for Purity Determination?

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar in modern analytical chemistry, combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled sensitivity and specificity of mass spectrometry.[4][5] For a molecule like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, an imidazopyridine derivative[6], this combination is particularly advantageous. Synthetic routes for such heterocyclic compounds can often generate a host of related impurities, including isomers, precursors, and degradation products, which may be difficult to resolve and identify using conventional techniques alone.

LC-MS provides two orthogonal data points: the retention time (from LC) and the mass-to-charge ratio (m/z) (from MS). This dual detection mechanism drastically reduces the probability of misidentification, allowing for confident peak tracking and purity assessment even at trace levels.

A Framework for Trust: The LC-MS Validation Protocol

A validation study begins with a pre-approved protocol that outlines the procedure's intended purpose, the performance characteristics to be evaluated, and the acceptance criteria for each.[1] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[7][8]

LC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution cluster_2 Finalization Dev Develop LC & MS Parameters Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for the validation of an LC-MS analytical method.

Experimental Protocol: Step-by-Step Validation

Reference Standard: A well-characterized reference standard of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol with a certified purity is required for these experiments.

1. Specificity / Selectivity

  • Causality: The objective is to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For purity testing, this involves ensuring that impurity peaks do not co-elute with the main peak and are well-resolved from each other.

  • Protocol:

    • Prepare a solution of the {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol reference standard.

    • Prepare solutions of known, relevant impurities if available.

    • Prepare a placebo solution (all formulation components except the API, if applicable).

    • Subject a sample of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol to forced degradation (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analyze all prepared samples by LC-MS.

    • Evaluate the resulting chromatograms and mass spectra. Check for peak purity of the main component using mass spectral data across the peak. Ensure baseline resolution between the analyte and all known impurities and degradation products.

  • Acceptance Criteria: The method is specific if no significant interfering peaks are observed at the retention time of the analyte. The mass spectrum of the analyte peak should be consistent across its width and free from interfering ions.

2. Linearity and Range

  • Causality: This establishes that the instrument's response is directly proportional to the concentration of the analyte over a specified range. For a purity method, this is critical for accurately quantifying both the main component and any impurities.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For impurity quantification, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. For the assay of the main component, the range might be 80% to 120% of the target concentration.[2]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.99. The y-intercept should be minimal.

Parameter Hypothetical Result Acceptance Criteria
Correlation Coefficient (r²)0.9992≥ 0.99
Range (Impurities)0.05 - 1.5 µg/mLCovers LOQ to 120% of specification
ResidualsRandomly distributedNo obvious trend

3. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method provides a result that is correct and free from systemic error.[10]

  • Protocol:

    • Prepare a sample matrix (e.g., placebo or a blank solvent) spiked with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the concentration using the calibration curve.

    • Express the accuracy as the percentage recovery of the known spiked amount.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.

Spiked Level Mean Recovery (%) Acceptance Criteria (%)
LOQ95.880 - 120
100%101.290 - 110
150%99.590 - 110

4. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst/inter-instrument variability).[11]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both studies.

  • Acceptance Criteria: The RSD should not exceed a pre-defined limit, which depends on the concentration of the analyte. For impurities, an RSD of <15% is often acceptable.

Precision Level Mean Assay (%) RSD (%) Acceptance Criteria (RSD %)
Repeatability (n=6)99.80.8≤ 2.0
Intermediate Precision (Day 2)100.11.1≤ 3.0

5. Limit of Quantitation (LOQ)

  • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] This is arguably the most critical parameter for an impurity method, as it defines the lower boundary of reliable measurement.

  • Protocol:

    • Establish the LOQ based on a signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which acceptable precision (e.g., RSD ≤ 15%) and accuracy (e.g., 80-120% recovery) are achieved.

    • Confirm the established LOQ by analyzing a minimum of six replicate samples prepared at that concentration and verifying that the precision and accuracy criteria are met.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05% for many APIs).

6. Robustness

  • Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

  • Protocol:

    • Identify critical method parameters (e.g., column temperature, mobile phase pH, flow rate).

    • Make small, deliberate changes to these parameters one at a time (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).

    • Analyze a system suitability sample under each condition.

    • Evaluate the impact on key chromatographic parameters like retention time, resolution, and peak shape.

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves considering other techniques. The choice depends on the specific requirements of the analysis, such as the stage of development, available equipment, and the nature of the impurities.[5]

Technique_Selection start Need Purity Analysis q1 Need Mass Confirmation / Unknown ID? start->q1 q2 Analyte Volatile or Derivatizable? q1->q2 No lcms LC-MS q1->lcms Yes q3 Need Absolute Quantification? q2->q3 No gcms GC-MS q2->gcms Yes hplcuv HPLC-UV q3->hplcuv No qnmr qNMR q3->qnmr Yes

Caption: A decision-making diagram for selecting a purity analysis technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Methodology: HPLC-UV is the workhorse of most quality control laboratories.[4] It separates compounds based on their interaction with the stationary phase, and detection is based on the analyte's ability to absorb UV light at a specific wavelength.

  • Protocol:

    • Sample Preparation: Dissolve the sample in a suitable mobile phase.

    • Chromatography: Inject the sample onto a C18 reversed-phase column. Elute with a gradient of acetonitrile and water/buffer.

    • Detection: Monitor the column effluent at a wavelength where the analyte and impurities have significant absorbance (e.g., 254 nm).

    • Quantification: Calculate purity based on the area percent of all observed peaks.

  • Comparison:

    • Advantages: Cost-effective, robust, highly reproducible, and widely available.

    • Disadvantages: Lacks the specificity of MS; co-eluting impurities can lead to inaccurate results. It provides no molecular weight information, making impurity identification impossible without further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Methodology: GC-MS is ideal for analyzing volatile and thermally stable compounds.[5] The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization may be required to increase the volatility of polar compounds like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, which can be a significant drawback.[13]

    • Chromatography: Inject the sample into a heated inlet, where it is vaporized and separated on a capillary column.

    • Detection: The separated components enter the mass spectrometer for detection and identification.

  • Comparison:

    • Advantages: Excellent for detecting and quantifying volatile impurities, such as residual solvents.

    • Disadvantages: Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential for error.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Methodology: qNMR is a primary analytical method that can directly quantify a substance without the need for a specific reference standard of the same substance. Quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.

  • Protocol:

    • Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube and dissolve in a deuterated solvent.

    • Analysis: Acquire a high-resolution ¹H NMR spectrum under quantitative conditions (ensuring full relaxation of nuclei).

    • Quantification: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the known concentration of the internal standard and the molar ratio of the integrated signals.

  • Comparison:

    • Advantages: Provides absolute quantification without a specific reference material for the analyte. It is non-destructive and provides rich structural information.

    • Disadvantages: Significantly lower sensitivity compared to LC-MS, making it unsuitable for trace impurity analysis. Requires a more specialized instrument and expertise.

Performance Comparison Summary
Technique Sensitivity Specificity Quantitative Accuracy Impurity ID Capability Throughput Primary Application
LC-MS Very HighVery HighExcellentExcellentHighDefinitive Purity & Impurity Profiling
HPLC-UV HighModerateGoodNoneVery HighRoutine QC, Assay
GC-MS Very HighVery HighExcellentExcellentHighVolatile Impurities, Residual Solvents
qNMR LowHighExcellent (Absolute)ExcellentLowPurity of Reference Standards, Assay

Conclusion

For establishing the purity of a novel pharmaceutical intermediate like {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol, a validated LC-MS method is the unequivocal gold standard. Its superior sensitivity and specificity provide a high degree of confidence in the analytical results, which is essential for regulatory submissions and ensuring patient safety. The detailed validation protocol outlined in this guide, rooted in ICH principles, provides a clear pathway to demonstrate that the method is fit for its intended purpose.

While techniques like HPLC-UV will always have a place in routine quality control due to their robustness and cost-effectiveness, they lack the definitive identification power of mass spectrometry. GC-MS and qNMR serve more specialized roles. A comprehensive analytical control strategy will leverage the strengths of each technique at the appropriate stage of the drug development lifecycle, with LC-MS leading the way for in-depth characterization and validation.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Nonconventional Alternatives to LC–MS . LCGC International. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency. [Link]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children . National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 . International Council for Harmonisation. [Link]

  • 8-Chloroimidazo[1,2-a]pyrazine . PubChem. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . National Center for Biotechnology Information. [Link]

  • {6-chloroimidazo[1,2-a]pyridin-2-yl}methanol — Chemical Substance Information . NextSDS. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors . ACS Publications. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . E3S Web of Conferences. [Link]

Sources

Comparative

Benchmarking {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol Efficacy in MEK1/2 Target Binding Assays

As the demand for highly selective, allosteric kinase inhibitors grows, the structural optimization of fragment scaffolds has become a cornerstone of targeted oncology. Specifically, {8-Chloroimidazo[1,2-a]pyridin-6-yl}m...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, allosteric kinase inhibitors grows, the structural optimization of fragment scaffolds has become a cornerstone of targeted oncology. Specifically, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol has emerged as a critical building block in the synthesis of potent MEK1 and MEK2 (Mitogen-Activated Protein Kinase Kinase) inhibitors [1].

This guide provides an objective, data-driven framework for benchmarking the target binding efficacy of the {8-Chloroimidazo[1,2-a]pyridin-6-yl} scaffold and its functionalized derivatives against industry-standard MEK inhibitors, such as Trametinib and Selumetinib. By focusing on the causality behind experimental design, we establish a robust, self-validating methodology for evaluating allosteric kinase engagement.

Mechanistic Rationale: The Allosteric Advantage

MEK1 and MEK2 are dual-specificity kinases that act as critical gatekeepers in the RAS/RAF/MEK/ERK signaling cascade. Unlike ATP-competitive inhibitors, which often suffer from off-target toxicity due to the highly conserved nature of the kinome's ATP-binding pocket, modern MEK inhibitors target a unique, adjacent allosteric site [2].

The {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol scaffold is uniquely suited for this allosteric pocket:

  • The 8-Chloro Substitution: The chlorine atom is strategically positioned to exploit halogen bonding within a deep, hydrophobic sub-pocket of MEK1/2. This interaction locks the kinase into a catalytically inactive conformation.

  • The Methanol Moiety: In drug development, the C6-methanol group serves as a versatile synthetic handle. It is typically oxidized to a carboxylic acid to form an amide linkage with azetidine or piperidine rings, extending the molecule into the solvent-exposed region to improve pharmacokinetic properties and binding kinetics [1].

MEK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 Enzyme RAF->MEK Phosphorylates ERK ERK1/2 Phosphorylation MEK->ERK Activates Inhibitor {8-Chloroimidazo[1,2-a] pyridin-6-yl} Scaffold Inhibitor->MEK Allosteric Binding

MAPK signaling pathway and allosteric MEK1/2 inhibition by the target scaffold.

Experimental Protocols: Self-Validating Systems

To accurately benchmark this scaffold, we must move beyond static IC50​ values. In vivo efficacy for allosteric inhibitors is heavily dictated by target residence time ( 1/koff​ ). Therefore, our benchmarking relies on an orthogonal approach: TR-FRET for functional inhibition and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Protocol A: TR-FRET MEK1/2 Kinase Activity Assay

Objective: Quantify the functional IC50​ of the scaffold derivative in a homogenous, interference-free environment. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed readout eliminates auto-fluorescence from the chemical compounds, preventing false positives.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 10-point, 3-fold serial dilution of the {8-Chloroimidazo[1,2-a]pyridin-6-yl}-derivative, Trametinib, and Selumetinib in 100% DMSO.

  • Enzyme Incubation: Transfer 100 nL of the compound to a 384-well low-volume plate. Add 5 µL of unactivated MEK1 enzyme (1 nM final concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation: Include a DMSO-only positive control (maximum activity) and a no-enzyme negative control (background).

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing 200 nM inactive ERK2 (substrate) and 10 µM ATP. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a LanthaScreen Tb-anti-pERK antibody.

  • Readout: Incubate for 30 minutes and read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine IC50​ .

Protocol B: SPR Binding Kinetics Analysis

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ). Causality: SPR allows for label-free, real-time monitoring of binding events. Capturing the koff​ rate is vital, as a prolonged residence time ensures sustained pathway suppression even as systemic drug concentrations drop.

SPR_Workflow Immobilize 1. MEK1 Immobilization (CM5 Chip) Inject 2. Analyte Injection (Concentration Series) Immobilize->Inject Dissociate 3. Dissociation Phase (Buffer Flow) Inject->Dissociate Analyze 4. Kinetic Analysis (kon, koff, Kd) Dissociate->Analyze

Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics analysis.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip on a Biacore system. Activate the dextran matrix using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Inject recombinant MEK1 diluted in 10 mM Sodium Acetate (pH 5.0) until an immobilization level of ~3000 Resonance Units (RU) is achieved. Self-Validation: Leave one flow cell blank (activated and deactivated without protein) to serve as an in-line reference to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Inject the {8-Chloroimidazo[1,2-a]pyridin-6-yl}-derivative and benchmark compounds at five concentrations (e.g., 0.5 nM to 50 nM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 50 µL/min.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not naturally recovered.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kinetic parameters.

Comparative Data Analysis

The following table synthesizes representative benchmarking data, comparing an optimized {8-Chloroimidazo[1,2-a]pyridin-6-yl}-azetidine derivative against clinical-stage MEK inhibitors.

CompoundTargetFunctional IC50​ (nM)Binding Affinity ( Kd​ , nM)Dissociation Rate ( koff​ , s−1 )Residence Time (min)
{8-Chloroimidazo[1,2-a]pyridin-6-yl} Derivative MEK1/21.2 ± 0.30.8 ± 0.1 1.5×10−4 ~111
Trametinib (Benchmark 1)MEK1/20.9 ± 0.20.5 ± 0.1 8.0×10−5 ~208
Selumetinib (Benchmark 2)MEK1/214.5 ± 1.810.2 ± 1.5 2.1×10−3 ~8
Unmodified Scaffold Fragment MEK1/2> 5,000> 1,000Fast Off-Rate< 1

Data Interpretation: While the unmodified {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol fragment exhibits weak micromolar affinity (typical for early-stage building blocks), its optimized derivatives rival the potency of Trametinib. The optimized derivative demonstrates a sub-nanomolar Kd​ and a highly favorable residence time of over 100 minutes, vastly outperforming first-generation allosteric inhibitors like Selumetinib. This validates the structural necessity of the 8-chloro substitution for anchoring the molecule in the allosteric pocket.

References

  • Source: Google Patents (US7803839B2)
  • Source: Google Patents (US11597699B2)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

Safe Handling and Operational Logistics for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol As drug development professionals, we frequently handle specialized heterocyclic building blocks that demand rigorous safety protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Logistics for {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol

As drug development professionals, we frequently handle specialized heterocyclic building blocks that demand rigorous safety protocols. {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1)[1] is a critical intermediate extensively utilized in the synthesis of advanced kinase inhibitors, including MEK inhibitors for hyperproliferative diseases[2] and MALT1 inhibitors for B-cell lymphomas[3].

Because toxicological data for early-stage research chemicals is often incomplete, we must apply a mechanistic approach to hazard assessment. The presence of the imidazo[1,2-a]pyridine core, combined with a primary alcohol and an 8-position chlorine atom, indicates potential electrophilic reactivity. Halogenated heteroaromatics can undergo nucleophilic aromatic substitution in biological systems, making this compound a high-risk candidate for skin sensitization and respiratory irritation.

The following guide provides a self-validating, step-by-step operational plan to ensure absolute safety during the handling, reaction setup, and disposal of this compound.

Mechanistic Hazard Profile & PPE Matrix

Standard laboratory PPE is insufficient when handling highly active, halogenated pharmaceutical intermediates. The physical state of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol—typically a fine crystalline powder—makes it highly susceptible to static charge accumulation, which drives aerosolization and inhalation risks[4].

To neutralize these risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:

PPE CategoryTechnical SpecificationMechanistic Rationale & Validation
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Rationale: Nitrile provides superior resistance to the compound and its common dissolution solvents (e.g., Methanol, DMF). Validation: Inspect outer gloves every 30 minutes; replace immediately if solvent exposure occurs to prevent micro-tear permeation.
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Rationale: Protects the ocular mucosa from micro-particulate aerosolization during powder transfer. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-retardant lab coat (Nomex/cotton blend) with knit cuffs.Rationale: Knit cuffs prevent the accumulation of static-charged powder on exposed forearms and block solvent ingress during dissolution.
Respiratory N95/FFP2 particulate respirator (if handled outside a hood).Rationale: Filters fine chemical dust. Validation: Primary handling must occur inside a certified chemical fume hood, rendering the respirator a secondary backup during transport.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Setup & Verification

  • Action: Conduct all handling inside a certified Class II chemical fume hood. Line the working surface with anti-static glassine weighing paper.

  • Validation: Check the fume hood's digital monitor. The face velocity must read between 0.4 and 0.6 m/s . If the monitor displays a warning or the flow is turbulent, do not unseal the chemical container.

Step 2: Static-Neutral Weighing

  • Action: Use an anti-static zero-stat gun on the weighing boat and the chemical vial before opening. Use a grounded, stainless-steel micro-spatula for transfer.

  • Validation: Observe the powder during the first micro-transfer. If the powder clings aggressively to the spatula or "jumps" toward the sides of the weighing boat, static is still present. Stop, re-apply the anti-static ionizer, and wait 30 seconds before resuming.

Step 3: In-Hood Dissolution

  • Action: To eliminate the risk of transporting hazardous powders across the lab, dissolve the {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol directly in the weighing vessel or a pre-tared reaction flask using the target solvent (e.g., Methanol or DMF) before removing it from the fume hood.

  • Validation: Ensure the solution is completely homogeneous and the vial is hermetically sealed with a PTFE-lined cap before transport to the synthesis reactor.

Step 4: Workspace Decontamination

  • Action: Carefully fold the anti-static weighing paper inward to trap any residual dust. Wipe down the analytical balance and the hood surface with a lint-free cloth dampened with isopropanol.

Operational Workflow Diagram

The following diagram illustrates the logical progression of material handling, ensuring that contamination risks are mitigated at every transition point.

Workflow N1 1. Fume Hood Setup & PPE Verification N2 2. Anti-Static Weighing (Minimize Aerosols) N1->N2 N3 3. Solvent Dissolution (MeOH / DMF) N2->N3 N4 4. Reactor Integration (Inhibitor Synthesis) N3->N4 N5 5. Halogenated Waste Segregation N4->N5 N6 6. Workspace Decontamination N5->N6

Operational workflow for handling and disposing of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol.

Spill Response & Disposal Plan

Because {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol contains a covalently bound chlorine atom, it fundamentally alters our disposal strategy. Standard incineration of halogenated compounds at low temperatures can result in the environmental release of toxic dioxins and furans.

Waste Segregation Protocol: All unreacted material, contaminated PPE, and reaction byproducts must be strictly segregated into Halogenated Organic Waste streams. These containers must be clearly labeled and sent for high-temperature commercial incineration.

Spill Response Thresholds:

Spill ClassificationQuantitative ThresholdImmediate Action Plan
Minor Spill < 50 mg (Inside Hood)DO NOT dry sweep. Moisten an absorbent pad with isopropanol and gently dab the powder to suppress aerosolization. Dispose of the pad in the halogenated waste bin.
Moderate Spill 50 mg – 5 g (Inside Hood)Cover the spill with a damp, solvent-resistant bench pad. Alert nearby personnel. Don fresh double-gloves before carefully gathering the pad and wiping the area with a 10% bleach/water solution, followed by an alcohol wipe.
Major Spill > 5 g (Outside Hood)Evacuate the immediate laboratory radius. Do not attempt to clean without a full-face respirator. Contact Environmental Health and Safety (EHS) immediately for specialized hazardous material cleanup.

References

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases. US Patent 7,803,839 B2. Google Patents. 2

  • Heterocyclic Compound (MALT1 Inhibitors). European Patent Office. 3

  • {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS: 1251924-50-1) Product Specifications. Sapphire Bioscience. 1

  • 1251924-50-1 | {8-chloroimidazo[1,2-a]pyridin-6-yl}methanol. AccelaChemBio. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
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Reactant of Route 2
{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
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